Product packaging for 12(S)-HETrE(Cat. No.:)

12(S)-HETrE

Cat. No.: B161184
M. Wt: 322.5 g/mol
InChI Key: YYIXZLMPKIFFGQ-ONNNWOQGSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

12(S)-HETrE is a HETrE that is (8Z,10E,14Z)-icosatrienoic acid in which the hydroxy group is located at the 12(S)-posiiton. It has a role as a human xenobiotic metabolite. It is functionally related to an all-cis-icosa-8,11,14-trienoic acid. It is a conjugate acid of a this compound(1-).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H34O3 B161184 12(S)-HETrE

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(8Z,10E,12S,14Z)-12-hydroxyicosa-8,10,14-trienoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34O3/c1-2-3-4-5-10-13-16-19(21)17-14-11-8-6-7-9-12-15-18-20(22)23/h8,10-11,13-14,17,19,21H,2-7,9,12,15-16,18H2,1H3,(H,22,23)/b11-8-,13-10-,17-14+/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYIXZLMPKIFFGQ-ONNNWOQGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC(C=CC=CCCCCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C[C@@H](/C=C/C=C\CCCCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

discovery and history of 12(S)-HETrE

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 12(S)-HETrE: Discovery, Biosynthesis, and Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

12(S)-hydroxy-8,10,14-eicosatrienoic acid, or this compound, is an endogenous lipid mediator derived from the enzymatic oxidation of dihomo-γ-linolenic acid (DGLA). Initially identified in 1976, its biological significance, particularly its potent anti-thrombotic activity, has only recently been elucidated. This technical guide provides a comprehensive overview of the discovery, biosynthesis, and signaling mechanisms of this compound. It details its primary role in inhibiting platelet activation via a Gαs-coupled receptor pathway, contrasting it with the structurally similar but functionally distinct metabolite, 12(S)-HETE. This document summarizes key quantitative data, provides detailed experimental protocols for studying its effects, and visualizes its core pathways, serving as a critical resource for professionals in pharmacology and drug development.

Discovery and History

This compound was first isolated in 1976 from human platelets that were incubated with a radiolabeled form of DGLA.[1] For decades, it remained a relatively obscure metabolite, largely overshadowed by the extensive research into cyclooxygenase products like prostaglandins and thromboxanes derived from the same precursor.[1] The resurgence of interest in this molecule occurred in the early 2010s, leading to the pivotal discovery that this compound possesses potent anti-platelet and anti-thrombotic properties.[1][2] A key finding was that these effects are achieved without significantly impacting hemostasis, suggesting a promising therapeutic window for preventing thrombosis without increasing bleeding risk.[2][3] This has positioned this compound as a molecule of significant interest for cardiovascular research and drug development.

Biosynthesis of this compound

This compound is synthesized endogenously from the omega-6 polyunsaturated fatty acid dihomo-γ-linolenic acid (DGLA; 20:3n-6). The synthesis is a two-step enzymatic process primarily occurring in platelets.

  • Oxygenation: The platelet-type 12-lipoxygenase (p12-LOX) enzyme catalyzes the stereospecific insertion of molecular oxygen into DGLA.[1][2]

  • Reduction: This reaction forms an unstable intermediate, 12(S)-hydroperoxy-8,10,14-eicosatrienoic acid (12(S)-HpETrE), which is then rapidly reduced by cellular peroxidases, such as glutathione peroxidase, to the stable, active molecule this compound.[1]

It is critical to distinguish this pathway from the metabolism of arachidonic acid (AA), which produces the functionally distinct 12(S)-HETE via the same p12-LOX enzyme.

Biosynthesis of this compound DGLA Dihomo-γ-linolenic Acid (DGLA) HpETrE 12(S)-HpETrE DGLA->HpETrE HETrE This compound (Active Mediator) HpETrE->HETrE p12LOX Platelet 12-Lipoxygenase (p12-LOX) p12LOX->DGLA GPx Glutathione Peroxidase (GPx) GPx->HpETrE

Biosynthesis of this compound from DGLA via the 12-lipoxygenase pathway.

Signaling Mechanisms and Biological Functions

The primary and most well-characterized function of this compound is the inhibition of platelet activation and thrombosis. It also demonstrates activity in neutrophils.

Anti-Thrombotic Signaling in Platelets

This compound exerts its anti-platelet effects by activating a canonical inhibitory signaling pathway.[1][2]

  • Receptor Binding: It binds to a Gαs-coupled G protein-coupled receptor (GPCR) on the platelet surface. While the exact receptor is still under investigation, compelling evidence points to the prostacyclin receptor (IP) as being at least partially responsible for mediating its effects.[1][4]

  • Adenylyl Cyclase Activation: Receptor activation stimulates adenylyl cyclase (AC).[1][5]

  • cAMP Production: AC catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP), elevating intracellular cAMP levels.[2]

  • PKA Activation: cAMP binds to and activates Protein Kinase A (PKA).[1]

  • VASP Phosphorylation: PKA phosphorylates Vasodilator-Stimulated Phosphoprotein (VASP) at key serine residues (Ser157 and Ser239).[1]

  • Inhibition of Platelet Activation: Phosphorylated VASP prevents the conformational changes in integrin αIIbβ3 that are necessary for platelet aggregation, thereby inhibiting thrombus formation.[1][6]

This mechanism effectively counteracts platelet activation signals initiated by agonists like thrombin, collagen, and ADP.

Anti-Thrombotic Signaling of this compound cluster_membrane Platelet Membrane HETrE This compound GPCR Gαs-Coupled Receptor (e.g., IP Receptor) HETrE->GPCR AC Adenylyl Cyclase (AC) GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates VASP VASP PKA->VASP Phosphorylates pVASP Phospho-VASP Inhibition Inhibition of Platelet Aggregation & Thrombosis pVASP->Inhibition Leads to

This compound inhibits platelet function via the Gαs-cAMP-PKA-VASP pathway.
Critical Distinction from 12(S)-HETE

The biological effects of this compound are often in direct opposition to those of 12(S)-HETE, a metabolite of arachidonic acid. This functional divergence stems from their interaction with different receptor systems.

  • This compound (from DGLA): Signals through a Gαs-coupled receptor , leading to an increase in cAMP and inhibition of platelet function.[2]

  • 12(S)-HETE (from AA): Signals through the orphan receptor GPR31 , which is Gαi/o-coupled .[1][7][8] This leads to a decrease in cAMP and can promote platelet activation, cancer cell metastasis, and inflammation.[1][8]

This distinction is paramount for drug development, as targeting the 12-lipoxygenase enzyme could have opposing effects depending on the available fatty acid substrate (DGLA vs. AA).

Comparative Signaling cluster_HETrE This compound Pathway cluster_HETE 12(S)-HETE Pathway hetre This compound (from DGLA) gpcr_s Gαs-Coupled Receptor (e.g., IP) hetre->gpcr_s ac_up Adenylyl Cyclase gpcr_s->ac_up Activates camp_up ↑ cAMP ac_up->camp_up effect_hetre Platelet Inhibition (Anti-Thrombotic) camp_up->effect_hetre hete 12(S)-HETE (from AA) gpcr_i Gαi/o-Coupled Receptor (GPR31) hete->gpcr_i ac_down Adenylyl Cyclase gpcr_i->ac_down Inhibits camp_down ↓ cAMP ac_down->camp_down effect_hete Platelet Activation Metastasis camp_down->effect_hete

Opposing signaling pathways of this compound and 12(S)-HETE in platelets.
Effects on Neutrophils

While less characterized than its role in platelets, this compound also impacts neutrophil function. It has been shown to be a potent stimulator of cytosolic calcium release from neutrophils, suggesting it may impinge on Gαq or Gαi-coupled receptors in these cells.[1] This increase in intracellular calcium is associated with enhanced chemotactic activity, indicating a potential role for this compound in modulating inflammatory responses.[1]

Quantitative Data Summary

The following tables summarize key quantitative data from in vitro studies investigating the biological activity of this compound.

Table 1: Potency of this compound in Platelet Function Assays

Assay Species Agonist Endpoint Potency (IC₅₀ / Concentration) Reference(s)
Platelet Aggregation Human/Mouse PAR4-AP, Collagen Inhibition of Aggregation 5-25 µM (effective range) [2][4]
Platelet Activation Human Various Inhibition of Activation IC₅₀ = 40 µM [6]
Thromboxane Receptor Binding Human [¹²⁵I]-PTA-OH Inhibition of Ligand Binding IC₅₀ = 8 µM [9]

| cAMP Production | Human | - | Increase in cAMP | 25 µM (effective concentration) |[2] |

Table 2: Comparative Effects of 12-LOX Metabolites on Platelet Aggregation

Compound Substrate Effect on Platelet Aggregation Signaling Pathway Reference(s)
This compound DGLA Inhibitory Gαs (↑cAMP) [2][3]

| 12(S)-HETE | AA | Pro-aggregatory / Pro-thrombotic | Gαi/o (↓cAMP) |[1][10] |

Key Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the function of this compound.

General Experimental Workflow

A typical investigation into the bioactivity of this compound follows a logical progression from isolation and treatment to functional and mechanistic analysis.

Experimental Workflow prep 1. Cell Preparation (e.g., Washed Platelets, Isolated Neutrophils) treat 2. Treatment Incubate cells with this compound (various concentrations) prep->treat func 3. Functional Assays (Aggregation, Chemotaxis, Calcium Flux) treat->func mech 4. Mechanistic Assays (cAMP levels, Western Blot for p-VASP) treat->mech quant 5. Quantification LC-MS/MS analysis of metabolites treat->quant analysis 6. Data Analysis & Interpretation func->analysis mech->analysis quant->analysis

References

An In-depth Technical Guide to the Metabolism of Dihomo-γ-Linolenic Acid and its Conversion to 12(S)-HETrE

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihomo-γ-linolenic acid (DGLA, 20:3n-6) is a pivotal omega-6 polyunsaturated fatty acid (PUFA) positioned at a critical juncture of lipid metabolism.[1][2] While present in mammals at relatively low levels, its metabolic fate dictates the production of a diverse array of bioactive lipid mediators with significant roles in inflammation, thrombosis, and cellular signaling.[1][2] This technical guide provides a comprehensive overview of the metabolic pathways of DGLA, with a core focus on its conversion to the anti-thrombotic metabolite, 12(S)-hydroxyeicosatrienoic acid (12(S)-HETrE), by the 12-lipoxygenase enzyme. We present quantitative data, detailed experimental protocols, and pathway visualizations to serve as a critical resource for researchers investigating the therapeutic potential of DGLA and its derivatives.

Introduction to Dihomo-γ-Linolenic Acid (DGLA)

Dihomo-γ-linolenic acid is a 20-carbon fatty acid derived from the essential fatty acid linoleic acid (LA, 18:2n-6).[3][4] The metabolic pathway begins with the conversion of LA to γ-linolenic acid (GLA, 18:3n-6) by the enzyme Δ6-desaturase. Subsequently, GLA is efficiently elongated to DGLA.[3][4]

DGLA itself is not abundant in dietary sources but is readily produced endogenously from GLA supplementation, found in oils like borage and evening primrose oil.[1][4] The significance of DGLA lies in its role as a substrate for three major enzymatic pathways that produce potent signaling molecules:

  • Cyclooxygenase (COX) Pathway: Produces anti-inflammatory series-1 prostaglandins.[5][6]

  • Lipoxygenase (LOX) Pathway: Generates hydroxyeicosatrienoic acids (HETrEs), including the anti-inflammatory 15-HETrE and the anti-thrombotic this compound.[5][7]

  • Cytochrome P450 (CYP) Pathway: Forms various epoxy- and dihydroxy- metabolites.[8]

Furthermore, DGLA can be converted to the pro-inflammatory precursor arachidonic acid (AA) by the enzyme Δ5-desaturase, although this conversion is often rate-limited.[5][9] This positions DGLA at a metabolic crossroads, where the balance of its downstream products can significantly influence inflammatory and thrombotic states.[1][2]

Metabolic Pathways of DGLA

DGLA is metabolized into several classes of bioactive lipids. The primary pathways are summarized below and illustrated in the subsequent diagram.

The 12-Lipoxygenase (12-LOX) Pathway: Synthesis of this compound

The central focus of this guide, the 12-LOX pathway, is critical in platelet physiology. Platelet-type 12-lipoxygenase (p12-LOX) acts on DGLA to generate 12(S)-hydroperoxy-8,10,14-eicosatrienoic acid (12(S)-HpETrE).[7] This unstable intermediate is rapidly reduced by cellular peroxidases, such as glutathione peroxidase, to form the stable, biologically active molecule this compound.[7] Studies have demonstrated that this compound is a potent inhibitor of platelet activation and thrombosis, exerting its effects through a Gαs-linked G-protein-coupled receptor signaling pathway.[7][10][11] This anti-platelet activity occurs without a significant impact on hemostasis, highlighting its therapeutic potential.[10]

The Cyclooxygenase (COX) Pathway

DGLA is a substrate for both COX-1 and COX-2 enzymes, leading to the production of series-1 prostaglandins (e.g., PGE₁) and thromboxanes (e.g., TXA₁).[3][5] These metabolites generally possess anti-inflammatory and vasodilatory properties.[1] This contrasts sharply with the metabolites derived from arachidonic acid (AA), which are predominantly pro-inflammatory series-2 prostaglandins (e.g., PGE₂) and the potent platelet aggregator thromboxane A₂.[3][6]

The 15-Lipoxygenase (15-LOX) Pathway

In addition to 12-LOX, DGLA can be metabolized by 15-lipoxygenase to form 15-(S)-hydroxy-8,11,13-eicosatrienoic acid (15-HETrE).[5] This metabolite is recognized for its anti-inflammatory and anti-proliferative actions.[5][12] 15-HETrE can inhibit the 5-lipoxygenase pathway, thereby reducing the synthesis of pro-inflammatory leukotrienes from arachidonic acid.[12]

Other Metabolic Routes

DGLA can also be processed by cytochrome P450 epoxygenases to form epoxy-eicosatrienoic acids (EETs) which are then hydrolyzed to dihydroxyeicosatrienoic acids (DHETs).[8] Additionally, the Δ5-desaturase enzyme converts DGLA into arachidonic acid (AA), the precursor to a host of pro-inflammatory eicosanoids.[4][9] The limited activity of this enzyme in many cell types means that DGLA supplementation tends to increase levels of DGLA and its direct metabolites rather than AA.[5]

DGLA_Metabolism Metabolic Pathways of Dihomo-γ-Linolenic Acid (DGLA) LA Linoleic Acid (LA) (18:2n-6) GLA γ-Linolenic Acid (GLA) (18:3n-6) LA->GLA Δ6-Desaturase DGLA Dihomo-γ-Linolenic Acid (DGLA) (20:3n-6) GLA->DGLA Elongase AA Arachidonic Acid (AA) (20:4n-6) DGLA->AA Δ5-Desaturase (Rate-limiting) LOX_path Lipoxygenase (LOX) Pathways COX_path Cyclooxygenase (COX) Pathway CYP_path Cytochrome P450 (CYP) Pathway HETrE_12 This compound (Anti-thrombotic) LOX_path->HETrE_12 12-LOX HETrE_15 15(S)-HETrE (Anti-inflammatory) LOX_path->HETrE_15 15-LOX PGs Series-1 Prostaglandins (e.g., PGE₁) (Anti-inflammatory) COX_path->PGs COX-1/2 CYP_products Epoxy- and Dihydroxy- Metabolites CYP_path->CYP_products CYP Epoxygenases

Caption: Metabolic Pathways of Dihomo-γ-Linolenic Acid (DGLA).

Quantitative Data Presentation

For researchers engaged in targeted lipidomics and metabolic studies, precise quantitative data is essential. The following tables summarize key enzymatic conversions and mass spectrometric data for DGLA and its primary metabolites.

Table 1: Key Enzymes and Products in DGLA Metabolism

EnzymeSubstratePrimary Product(s)Key Function of Product
12-Lipoxygenase (12-LOX) DGLAThis compoundAnti-thrombotic, inhibits platelet activation[7][10]
15-Lipoxygenase (15-LOX) DGLA15(S)-HETrEAnti-inflammatory, anti-proliferative[5][13]
Cyclooxygenase-1/2 (COX-1/2) DGLAProstaglandin E₁ (PGE₁), Thromboxane A₁ (TXA₁)Anti-inflammatory, vasodilatory[1][6]
Δ5-Desaturase DGLAArachidonic Acid (AA)Precursor to pro-inflammatory eicosanoids[9]
Cytochrome P450 Epoxygenase DGLAEpoxyeicosatrienoic Acids (EETs)Converted to DHETs, role in neurodegeneration[8]

Table 2: Mass Spectrometry Data for DGLA and Key Metabolites

This data is crucial for developing targeted quantitative analysis methods using techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Values represent the mass-to-charge ratio (m/z) for the deprotonated molecule [M-H]⁻.

CompoundMolecular FormulaMolecular Weight ( g/mol )Precursor Ion [M-H]⁻ (m/z)Key Product Ions (m/z)
Dihomo-γ-Linolenic Acid (DGLA) C₂₀H₃₄O₂306.48305.2Varies with collision energy
This compound C₂₀H₃₄O₃322.48321.2179, 201
15(S)-HETrE C₂₀H₃₄O₃322.48321.2167, 219
Prostaglandin E₁ (PGE₁) C₂₀H₃₄O₅354.48353.2271, 317
Arachidonic Acid (AA) C₂₀H₃₂O₂304.47303.2259

Note: Product ions can vary based on the mass spectrometer and collision energy used. The listed ions are commonly reported for identification and quantification.

Experimental Protocols

Detailed and reproducible methodologies are the foundation of scientific advancement. The following sections provide established protocols for key experiments in DGLA metabolism research.

Protocol 1: In Vitro 12-Lipoxygenase Activity Assay (Spectrophotometric)

This protocol is adapted from established methods for measuring lipoxygenase activity by monitoring the formation of conjugated dienes.[14][15]

Principle: Lipoxygenases introduce oxygen into polyunsaturated fatty acids, creating a hydroperoxide product. This reaction shifts the double bonds to form a conjugated diene system, which exhibits strong absorbance at 234 nm. The rate of increase in absorbance is directly proportional to the enzyme's activity.

Reagents:

  • Enzyme Source: Purified recombinant 12-lipoxygenase or platelet lysate.

  • Assay Buffer: 0.2 M Borate buffer, pH 9.0.

  • Substrate Stock Solution (10 mM DGLA):

    • To an appropriate volume of ethanol, add DGLA to a final concentration of 10 mM.

    • Store under nitrogen at -80°C in small aliquots to prevent oxidation.

  • Substrate Working Solution (100 µM): Dilute the stock solution in the assay buffer immediately before use.

Procedure:

  • Set up a UV-compatible 96-well plate or cuvettes.

  • For each reaction, add 180 µL of the Assay Buffer.

  • Add 10 µL of the enzyme solution (or lysate) to the test wells. For a blank control, add 10 µL of buffer.

  • Incubate the plate/cuvettes at room temperature (25°C) for 3-5 minutes to pre-warm the enzyme.

  • Initiate the reaction by adding 10 µL of the 100 µM DGLA substrate working solution to all wells.

  • Immediately place the plate/cuvette in a spectrophotometer capable of kinetic measurements.

  • Measure the increase in absorbance at 234 nm every 30 seconds for 5-10 minutes.

  • Calculation: Determine the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time curve (ΔAbs/min). Calculate the specific activity using the molar extinction coefficient for the hydroperoxide product (ε = 23,000 M⁻¹cm⁻¹).

Protocol 2: Extraction and Quantification of this compound from Biological Samples by LC-MS/MS

This protocol provides a general workflow for the analysis of eicosanoids from biological matrices such as plasma or cell culture supernatant.[16][17][18]

1. Sample Preparation and Internal Standard Spiking:

  • Thaw biological samples on ice.

  • To 500 µL of plasma or supernatant, add an antioxidant solution (e.g., BHT) to prevent auto-oxidation.

  • Spike the sample with a known amount of a deuterated internal standard (e.g., 12(S)-HETE-d8) to correct for extraction losses and matrix effects.

2. Solid-Phase Extraction (SPE):

  • Condition a C18 SPE column (e.g., Strata-X) with 3 mL of methanol, followed by equilibration with 3 mL of water.[17]

  • Acidify the sample to ~pH 3.5 with acetic acid.

  • Load the sample onto the SPE column.

  • Wash the column with 3 mL of 10% methanol in water to remove salts and polar impurities.[17]

  • Elute the lipids with 1 mL of methanol.

  • Dry the eluate under a gentle stream of nitrogen.

3. LC-MS/MS Analysis:

  • Reconstitution: Reconstitute the dried lipid extract in 50-100 µL of the initial mobile phase (e.g., 60:40 water:acetonitrile with 0.02% acetic acid).[17]

  • Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

    • Mobile Phase A: Water with 0.02% acetic acid.

    • Mobile Phase B: Acetonitrile/Methanol (e.g., 80:20) with 0.02% acetic acid.

    • Gradient: Run a suitable gradient to separate the analytes (e.g., 40% B to 95% B over 10 minutes).

  • Mass Spectrometry:

    • Ionization: Use Electrospray Ionization (ESI) in negative mode.

    • Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

    • MRM Transitions:

      • This compound: Q1: 321.2 m/z → Q3: 179.1 m/z

      • 12(S)-HETE-d8 (Internal Standard): Q1: 327.2 m/z → Q3: 184.1 m/z

  • Quantification: Construct a standard curve using known concentrations of authentic this compound standard. Quantify the amount of this compound in the sample by comparing its peak area ratio to the internal standard against the standard curve.

LCMS_Workflow Experimental Workflow for LC-MS/MS Analysis of this compound cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Cells, etc.) Spike Spike with Internal Standard (e.g., 12(S)-HETE-d8) Sample->Spike Extract Solid-Phase Extraction (SPE) (C18 Column) Spike->Extract Dry Dry Down Under Nitrogen Extract->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute Inject Inject Sample Reconstitute->Inject LC Reverse-Phase HPLC Separation Inject->LC MS ESI-MS/MS Detection (Negative Mode, MRM) LC->MS Integrate Peak Integration MS->Integrate Quantify Quantification using Standard Curve Integrate->Quantify Result Final Concentration (ng/mL or pmol/10⁶ cells) Quantify->Result

Caption: Experimental Workflow for LC-MS/MS Analysis of this compound.

Conclusion

The metabolism of dihomo-γ-linolenic acid is a critical area of study for understanding the complex regulation of inflammation and thrombosis. Its conversion by 12-lipoxygenase to this compound represents a promising endogenous pathway for cardioprotection.[10][19] By providing a consolidated resource of metabolic pathways, quantitative data, and detailed experimental protocols, this guide aims to facilitate further research into the pharmacological manipulation of DGLA metabolism. A deeper understanding of these pathways will be instrumental for drug development professionals seeking to design novel therapeutics for cardiovascular and inflammatory diseases.

References

Methodological & Application

Application Note: Quantification of 12(S)-HETrE using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

12(S)-hydroxyeicosatrienoic acid (12(S)-HETrE) is a bioactive lipid mediator derived from the enzymatic oxidation of dihomo-γ-linolenic acid (DGLA) by 12-lipoxygenase (12-LOX). It plays a crucial role in various physiological and pathological processes, including thrombosis, inflammation, and cancer metastasis.[1] Accurate and sensitive quantification of this compound in biological matrices is essential for understanding its biological functions and for the development of novel therapeutic agents targeting its signaling pathways. This application note provides a detailed protocol for the quantification of this compound in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.

Signaling Pathway of this compound

This compound exerts its biological effects by activating specific signaling pathways. In platelets, it acts in an autocrine or paracrine manner to inhibit thrombosis through a Gαs-coupled receptor, leading to the activation of adenylyl cyclase (AC), production of cyclic AMP (cAMP), and subsequent activation of protein kinase A (PKA).[1] In cancer cells, 12(S)-HETE, a structurally similar compound, has been shown to signal through the G protein-coupled receptor GPR31, activating downstream pathways including extracellular-regulated protein kinase (ERK1/2), protein kinase C (PKC), phosphatidylinositol 3-kinase (PI3 kinase), and Src kinase, which are involved in cell migration, spreading, and survival.[2][3]

12S-HETrE_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm 12S_HETrE This compound GPR Gαs-coupled Receptor / GPR31 12S_HETrE->GPR Binds AC Adenylyl Cyclase (AC) GPR->AC Activates PI3K PI3 Kinase GPR->PI3K PKC Protein Kinase C (PKC) GPR->PKC Src Src Kinase GPR->Src ERK ERK1/2 GPR->ERK cAMP cAMP AC->cAMP Generates PKA Protein Kinase A (PKA) cAMP->PKA Activates VASP VASP Phosphorylation PKA->VASP Thrombosis_Inhibition Inhibition of Thrombosis VASP->Thrombosis_Inhibition Migration Cell Migration PI3K->Migration Spreading Cell Spreading PI3K->Spreading Anti_Apoptosis Anti-Apoptosis PI3K->Anti_Apoptosis PKC->Migration Src->Migration ERK->Spreading ERK->Anti_Apoptosis

Caption: this compound signaling pathways in thrombosis and cancer.

Experimental Protocol: Quantification of this compound by LC-MS/MS

This protocol is based on methodologies described for the analysis of similar hydroxyeicosatetraenoic acids.[4][5]

1. Materials and Reagents

  • This compound standard (Cayman Chemical or equivalent)

  • 12(S)-HETE-d8 internal standard (Cayman Chemical or equivalent)[4]

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Acetic acid (LC-MS grade)

  • Chloroform (HPLC grade)

  • Sodium chloride (NaCl)

  • Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)[6]

  • Biological matrix (e.g., plasma, tissue homogenate)

2. Sample Preparation (Lipid Extraction)

A robust sample preparation is critical for removing interferences and concentrating the analyte. Both liquid-liquid extraction and solid-phase extraction are common methods.

2.1. Liquid-Liquid Extraction (Bligh and Dyer Method) [4]

  • To 1 mL of sample (e.g., plasma or homogenized tissue), add a known amount of internal standard (12(S)-HETE-d8).

  • Add 3.75 mL of a chloroform:methanol (1:2, v/v) mixture and vortex for 10-15 minutes.

  • Add 1.25 mL of chloroform and vortex for 1 minute.

  • Add 1.25 mL of 0.9% NaCl solution and vortex for 1 minute.

  • Centrifuge at 1,600 x g for 15 minutes to separate the phases.

  • Collect the lower organic phase.

  • Evaporate the solvent under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

2.2. Solid-Phase Extraction (SPE) [5][6]

  • Condition the SPE cartridge with methanol followed by water.

  • Load the sample (pre-treated with internal standard).

  • Wash the cartridge to remove polar impurities (e.g., with 10% methanol).

  • Elute the analytes with methanol or another suitable organic solvent.

  • Evaporate the eluate to dryness.

  • Reconstitute the residue in the mobile phase.

3. LC-MS/MS Conditions

3.1. Liquid Chromatography

  • Column: ChiralPak AD-RH (150 x 4.6 mm, 5 µm) for chiral separation of this compound and 12(R)-HETrE.[4] A standard C18 column can be used if chiral separation is not required.[5]

  • Mobile Phase: Isocratic elution with methanol:water:acetic acid (95:5:0.1, v/v/v).[4]

  • Flow Rate: 300 µL/min.[4]

  • Column Temperature: 40°C.[4]

  • Injection Volume: 30 µL.[4]

3.2. Mass Spectrometry

  • Ionization: Electrospray Ionization (ESI) in negative ion mode.[4]

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • This compound: m/z 319 → 179[4]

    • 12(S)-HETE-d8 (Internal Standard): m/z 327 → 184[4]

  • Source Temperature: 350°C.[4]

  • ESI Voltage: 4,000 V.[4]

Experimental Workflow

LCMS_Workflow Sample Biological Sample (Plasma, Tissue) IS_Spike Spike with Internal Standard (12(S)-HETE-d8) Sample->IS_Spike Extraction Lipid Extraction (LLE or SPE) IS_Spike->Extraction Evaporation Solvent Evaporation Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Separation LC Separation (Chiral or C18 Column) Reconstitution->LC_Separation MS_Detection MS/MS Detection (ESI-, MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis

Caption: Workflow for this compound quantification by LC-MS/MS.

Data Presentation

Quantitative data should be presented in a clear and organized manner. The following table summarizes the levels of 12(R)-HETE and 12(S)-HETE in a murine model of atopic dermatitis, as an example of data presentation.[4]

AnalyteBiological MatrixControl Group (AOO-treated) (ng/g or ng/mL)Atopic Dermatitis Group (DNCB-treated) (ng/g or ng/mL)
12(R)-HETE Plasma1.2 ± 0.35.8 ± 1.1
Skin2.5 ± 0.612.3 ± 2.5
Spleen0.8 ± 0.23.9 ± 0.8
Lymph Nodes0.5 ± 0.12.7 ± 0.6
12(S)-HETE Plasma1.5 ± 0.47.2 ± 1.5
Skin3.1 ± 0.715.1 ± 3.2
Spleen1.1 ± 0.35.3 ± 1.2
Lymph Nodes0.7 ± 0.23.5 ± 0.8
*Data are presented as mean ± standard deviation. *p < 0.05 compared to the control group. Data adapted from a study on atopic dermatitis in mice.[4]

Conclusion

The LC-MS/MS method described in this application note provides a sensitive, specific, and reliable approach for the quantification of this compound in various biological matrices. This method can be a valuable tool for researchers and drug development professionals investigating the role of this compound in health and disease, and for evaluating the efficacy of therapeutic interventions targeting the 12-LOX pathway. The use of a chiral column allows for the simultaneous quantification of both 12(S)- and 12(R)-HETE, providing a more comprehensive understanding of their respective biological roles.

References

Application Notes and Protocols for In Vivo Thrombosis Models in 12(S)-HETrE Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing established in vivo thrombosis models for the investigation of 12(S)-hydroxyeicosatrienoic acid (12(S)-HETrE) and its precursor, dihomo-γ-linolenic acid (DGLA). The provided protocols for ferric chloride-induced and laser-induced thrombosis models are tailored for murine studies and are designed to deliver reproducible and quantifiable results.

Introduction to this compound and Thrombosis

This compound is a bioactive lipid metabolite derived from the enzymatic oxidation of DGLA by 12-lipoxygenase (12-LOX)[1][2]. Emerging evidence highlights the potent anti-platelet and anti-thrombotic properties of this compound, suggesting its therapeutic potential in cardiovascular diseases[1][3][4]. Mechanistically, this compound exerts its effects by activating the Gαs signaling pathway in platelets, leading to an increase in cyclic AMP (cAMP) levels and subsequent inhibition of platelet activation and aggregation[1][5]. Notably, the anti-thrombotic effects of this compound are at least partially mediated through the prostacyclin (IP) receptor[3]. Importantly, studies have shown that this compound can attenuate thrombus formation in vivo without significantly impairing hemostasis, a critical advantage for potential antithrombotic therapies[1][2].

Quantitative Data Summary

The following table summarizes the quantitative effects of DGLA and this compound on thrombosis in murine models.

Experimental ModelTreatmentMeasured ParameterResultReference
Laser-induced cremaster arteriole thrombosisDGLAPlatelet Accumulation (MFI)Reduced in WT mice, no effect in 12-LOX-/- mice[1]
Fibrin Accumulation (MFI)Reduced in WT mice, no effect in 12-LOX-/- mice[1]
This compound (6 mg/kg)Platelet Accumulation (MFI)Significantly reduced in both WT and 12-LOX-/- mice[1]
Fibrin Accumulation (MFI)Significantly reduced in both WT and 12-LOX-/- mice[1]
This compoundThrombus FormationSignificant reduction in WT mice[3]
This compound in IP-/- miceThrombus SizeIncreased compared to WT mice[3]
FeCl3-induced carotid artery thrombosisThis compound in IP-/- miceTime to OcclusionAntithrombotic effects of this compound were diminished[3]

MFI: Mean Fluorescence Intensity, WT: Wild-Type, 12-LOX-/-: 12-Lipoxygenase knockout, IP-/-: Prostacyclin receptor knockout.

Signaling Pathway of this compound in Platelets

The following diagram illustrates the signaling cascade initiated by this compound in platelets, leading to the inhibition of thrombosis.

G DGLA Dihomo-γ-linolenic acid (DGLA) LOX12 12-Lipoxygenase (12-LOX) DGLA->LOX12 Oxidation HETrE This compound LOX12->HETrE IPR Prostacyclin Receptor (IP) HETrE->IPR Binds to Gas Gαs IPR->Gas Activates AC Adenylyl Cyclase (AC) Gas->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Inhibition Inhibition of Platelet Activation & Aggregation PKA->Inhibition

This compound Signaling Pathway in Platelets.

Experimental Protocols

Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis Model

This model is a widely used and reproducible method to induce occlusive thrombus formation through oxidative injury to the vascular endothelium.

G cluster_prep Animal Preparation cluster_injury Thrombosis Induction cluster_monitor Monitoring & Analysis Anesthesia Anesthetize Mouse (e.g., Ketamine/Xylazine) Immobilize Immobilize in Supine Position on Heating Pad Anesthesia->Immobilize Incision Midline Neck Incision Immobilize->Incision Expose Isolate Carotid Artery Incision->Expose FeCl3 Apply FeCl₃-soaked Filter Paper (e.g., 5-10%) to Artery for 3 min Expose->FeCl3 Flow Monitor Blood Flow with Doppler Probe FeCl3->Flow Occlusion Record Time to Occlusion Flow->Occlusion

Workflow for FeCl₃-Induced Thrombosis Model.
  • Animal Preparation:

    • Anesthetize a C57BL/6 mouse (8-12 weeks old) via intraperitoneal injection of a ketamine (100 mg/kg) and xylazine (10 mg/kg) mixture. Confirm deep anesthesia by toe pinch.

    • Place the mouse in a supine position on a heating pad to maintain body temperature.

    • Make a midline incision in the neck to expose the trachea and surrounding muscles.

    • Carefully dissect the tissues to isolate the common carotid artery.

  • Thrombosis Induction:

    • Prepare a fresh solution of Ferric Chloride (FeCl₃) in distilled water (e.g., 5-10% w/v).

    • Cut a small piece of filter paper (1x2 mm) and saturate it with the FeCl₃ solution.

    • Carefully place the FeCl₃-soaked filter paper on the exposed carotid artery for 3 minutes.

  • Monitoring and Data Acquisition:

    • Position a Doppler flow probe around the carotid artery, distal to the injury site, to monitor blood flow.

    • Record the time from the application of FeCl₃ until the blood flow ceases, which is defined as the time to occlusion.

Laser-Induced Cremaster Muscle Arteriole Thrombosis Model

This model allows for real-time visualization and quantification of thrombus formation in a microvascular bed with precise spatial and temporal control of the injury.

G cluster_prep Animal & Tissue Preparation cluster_injury Thrombosis Induction cluster_monitor Monitoring & Analysis Anesthesia Anesthetize Mouse Cremaster Exteriorize Cremaster Muscle Anesthesia->Cremaster Mount Mount on Microscope Stage and Perfuse with Saline Cremaster->Mount Fluoro Administer Fluorescently-labeled Antibodies (e.g., anti-CD41, anti-fibrin) Mount->Fluoro Laser Induce Injury to Arteriole Wall with a Pulsed Laser Fluoro->Laser Microscopy Record Thrombus Formation using Intravital Microscopy Laser->Microscopy Quantify Quantify Platelet and Fibrin Accumulation over Time Microscopy->Quantify

Workflow for Laser-Induced Thrombosis Model.
  • Animal and Tissue Preparation:

    • Anesthetize a C57BL/6 mouse as described in the FeCl₃ protocol.

    • Make an incision in the scrotum to expose the cremaster muscle.

    • Carefully exteriorize the cremaster muscle and pin it over a transparent pedestal on a specialized microscope stage.

    • Continuously superfuse the tissue with warm, buffered saline to maintain its viability.

  • Thrombosis Induction and Visualization:

    • Administer fluorescently-labeled antibodies via a cannulated jugular vein to visualize platelets (e.g., anti-CD41) and fibrin.

    • Identify a suitable arteriole within the cremaster muscle microcirculation.

    • Induce vascular injury by focusing a pulsed nitrogen dye laser onto the vessel wall.

  • Real-time Imaging and Quantification:

    • Immediately following the laser injury, acquire time-lapse images of the injury site using intravital fluorescence microscopy.

    • Record the accumulation of fluorescently-labeled platelets and fibrin over time.

    • Analyze the images to quantify the thrombus size, platelet and fibrin content (as mean fluorescence intensity), and the dynamics of thrombus formation and dissolution.

References

Application Notes and Protocols for Developing a 12(S)-HETrE Receptor Binding Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

12(S)-hydroxy-8,10,14-eicosatrienoic acid (12(S)-HETrE) is an endogenous metabolite derived from the oxygenation of dihomo-γ-linolenic acid (DGLA) by the platelet-type 12-lipoxygenase (p12-LOX).[1] Emerging evidence suggests that this compound possesses significant anti-thrombotic properties, making its receptor a promising therapeutic target for cardiovascular diseases.[1] Current research indicates that this compound mediates its effects through a Gαs-coupled G-protein coupled receptor (GPCR), leading to the activation of adenylyl cyclase and subsequent increase in intracellular cyclic AMP (cAMP).[1] However, the specific receptor for this compound has not yet been definitively identified.[1]

These application notes provide a comprehensive guide for the development of a robust receptor binding assay to identify and characterize the this compound receptor. The protocols are based on established methodologies for studying GPCRs and can be adapted for screening and identifying novel ligands.

Proposed Signaling Pathway for this compound

The proposed signaling cascade for this compound involves its interaction with a putative Gαs-coupled GPCR. This interaction is believed to activate adenylyl cyclase, which then catalyzes the conversion of ATP to cAMP. The subsequent rise in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates downstream targets to elicit a cellular response, such as the inhibition of platelet-mediated thrombosis.[1]

This compound Signaling Pathway This compound This compound Putative Gαs-GPCR Putative Gαs-GPCR This compound->Putative Gαs-GPCR Binds Adenylyl Cyclase (AC) Adenylyl Cyclase (AC) Putative Gαs-GPCR->Adenylyl Cyclase (AC) Activates cAMP cAMP Adenylyl Cyclase (AC)->cAMP Converts ATP ATP ATP->Adenylyl Cyclase (AC) Protein Kinase A (PKA) Protein Kinase A (PKA) cAMP->Protein Kinase A (PKA) Activates Cellular Response Cellular Response Protein Kinase A (PKA)->Cellular Response Phosphorylates targets leading to

Caption: Proposed Gαs-coupled signaling pathway for this compound.

Experimental Protocols

A radioligand binding assay is a highly sensitive and robust method for characterizing ligand-receptor interactions.[2][3] This section outlines the key experimental protocols for developing a this compound receptor binding assay.

Membrane Preparation from Platelets or Transfected Cells

Objective: To prepare a crude membrane fraction enriched with the putative this compound receptor.

Materials:

  • Human platelets or a cell line expressing candidate Gαs-coupled GPCRs.

  • Homogenization Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 1 mM EDTA, with protease inhibitors.

  • High-speed refrigerated centrifuge.

  • Dounce homogenizer.

Protocol:

  • Harvest cells or platelets and wash twice with ice-cold phosphate-buffered saline (PBS).

  • Resuspend the cell pellet in ice-cold Homogenization Buffer.

  • Homogenize the cell suspension using a Dounce homogenizer (20-30 strokes on ice).

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and intact cells.

  • Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

  • Discard the supernatant and resuspend the membrane pellet in Assay Buffer.

  • Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford or BCA).

  • Store the membrane preparations in aliquots at -80°C until use.

Radioligand Saturation Binding Assay

Objective: To determine the receptor density (Bmax) and the equilibrium dissociation constant (Kd) of a radiolabeled this compound analog (e.g., [³H]-12(S)-HETrE).

Materials:

  • Membrane preparation.

  • Radiolabeled ligand (e.g., [³H]-12(S)-HETrE).

  • Unlabeled this compound.

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 0.1% BSA.

  • 96-well filter plates.

  • Scintillation fluid and counter.

Protocol:

  • Set up a series of dilutions of the radiolabeled ligand in Assay Buffer.

  • In a 96-well plate, add in triplicate:

    • Total Binding: Membrane preparation and increasing concentrations of radiolabeled ligand.

    • Non-specific Binding (NSB): Membrane preparation, increasing concentrations of radiolabeled ligand, and a high concentration of unlabeled this compound (e.g., 10 µM).

  • Incubate the plate at room temperature for a predetermined time to reach equilibrium.

  • Separate bound from free radioligand by rapid filtration through the filter plate, followed by washing with ice-cold Assay Buffer.

  • Allow the filters to dry, add scintillation fluid, and count the radioactivity in a scintillation counter.

Radioligand Competition Binding Assay

Objective: To determine the affinity (Ki) of unlabeled test compounds (including this compound itself) for the receptor.

Materials:

  • Same as for the saturation binding assay, plus unlabeled test compounds.

Protocol:

  • Set up a series of dilutions of the unlabeled test compounds.

  • In a 96-well plate, add in triplicate:

    • Membrane preparation.

    • A fixed concentration of radiolabeled ligand (typically at or near its Kd value).

    • Increasing concentrations of the unlabeled test compound.

  • Include control wells for total binding (no competitor) and non-specific binding (excess unlabeled this compound).

  • Incubate, filter, and count radioactivity as described for the saturation binding assay.

Experimental Workflow Diagram

Receptor Binding Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Membrane_Prep Membrane Preparation Incubation Incubation of Membranes, Radioligand & Competitor Membrane_Prep->Incubation Radioligand_Prep Radioligand & Compound Dilution Radioligand_Prep->Incubation Filtration Separation of Bound/Free Ligand (Filtration) Incubation->Filtration Counting Radioactivity Counting Filtration->Counting Saturation_Analysis Saturation Analysis (Kd & Bmax) Counting->Saturation_Analysis Competition_Analysis Competition Analysis (IC50 & Ki) Counting->Competition_Analysis

Caption: General workflow for the this compound receptor binding assay.

Data Presentation

Quantitative data from the binding assays should be summarized in tables for clear comparison and interpretation.

Table 1: Saturation Binding Assay Data Summary
ParameterDescriptionValue
Kd Equilibrium dissociation constant[Insert Value] nM
Bmax Maximum number of binding sites[Insert Value] fmol/mg protein
Hill Slope (nH) Cooperativity of binding[Insert Value]
Table 2: Competition Binding Assay Data Summary
CompoundIC₅₀ (nM)Kᵢ (nM)
This compound[Insert Value][Insert Value]
Compound X[Insert Value][InsertValue]
Compound Y[Insert Value][Insert Value]

Data Analysis

  • Saturation Binding Data: Specific binding is calculated by subtracting non-specific binding from total binding. The resulting data are then analyzed using non-linear regression to fit a one-site binding model, which yields the Kd and Bmax values.

  • Competition Binding Data: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation:

    Ki = IC₅₀ / (1 + [L]/Kd)

    Where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant determined from the saturation binding experiments.

Conclusion

The development of a specific and reliable receptor binding assay for this compound is a critical step towards understanding its physiological roles and for the discovery of novel therapeutic agents targeting this pathway. The protocols and guidelines presented here provide a solid framework for researchers to establish such an assay. Further characterization using functional assays, such as cAMP accumulation assays, will be essential to confirm the Gαs-coupling of the receptor and to differentiate between agonists and antagonists.

References

Application Notes and Protocols: 12(S)-HETrE in Cardiovascular Disease Research Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

12(S)-hydroxyeicosatrienoic acid (12(S)-HETrE) is an endogenous lipid mediator derived from the enzymatic oxidation of dihomo-γ-linolenic acid (DGLA) by 12-lipoxygenase (12-LOX). Emerging evidence highlights the significant cardioprotective functions of this compound, particularly its potent anti-thrombotic and anti-platelet activities. These properties position this compound as a promising therapeutic candidate and a valuable tool for investigating the molecular mechanisms underlying thrombosis and cardiovascular diseases.

These application notes provide a comprehensive overview of the use of this compound in cardiovascular research models, detailing its mechanism of action, experimental protocols, and key quantitative data.

Mechanism of Action

This compound exerts its primary anti-platelet effects by activating a Gαs-linked G-protein coupled receptor (GPCR) pathway.[1][2] This initiates a signaling cascade that leads to the inhibition of platelet activation and aggregation. A key receptor involved in this pathway is the prostacyclin (IP) receptor.[3][4]

The signaling pathway proceeds as follows:

  • Receptor Binding: this compound binds to a Gαs-coupled receptor, partially identified as the IP receptor, on the platelet surface.[3][4]

  • G-protein Activation: This binding activates the Gαs subunit of the G-protein.[5]

  • Adenylyl Cyclase Activation: The activated Gαs subunit stimulates adenylyl cyclase (AC).[5]

  • cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[5][6]

  • PKA Activation: Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA).[5]

  • VASP Phosphorylation: PKA then phosphorylates vasodilator-stimulated phosphoprotein (VASP), which ultimately inhibits platelet activation and thrombus formation.[5]

This mechanism contrasts with the pro-thrombotic and pro-inflammatory actions of a related molecule, 12(S)-hydroxyeicosatetraenoic acid (12(S)-HETE), which is derived from arachidonic acid and signals through different receptors.[5]

Data Presentation

The following tables summarize the quantitative effects of this compound in various experimental models of cardiovascular disease.

Table 1: Effect of this compound on Platelet Aggregation

AgonistThis compound Concentration (µM)SpeciesPlatelet PreparationInhibition of Aggregation (%)Reference
PAR4-AP25MouseWashed PlateletsSignificant attenuation[1]
Collagen25MouseWashed PlateletsSignificant attenuation[1]
U4661910HumanWashed PlateletsReversed by IP receptor antagonist[3]
U4661920HumanWashed PlateletsReversed by IP receptor antagonist[3]
ThrombinNot specifiedHumanWashed PlateletsSignificant attenuation[7]
PAR1-APNot specifiedHumanWashed PlateletsSignificant attenuation[7]
PAR4-APNot specifiedHumanWashed PlateletsSignificant attenuation[7]

Table 2: In Vivo Effects of this compound on Thrombus Formation

Experimental ModelTreatmentSpeciesEffect on Thrombus FormationReference
Laser-induced cremaster arteriole injury6 mg/kg this compoundMouse (WT)~90% reduction in platelet accumulation[1][8]
Laser-induced cremaster arteriole injury6 mg/kg this compoundMouse (IP-/-)~50% reduction in platelet accumulation[8]
Laser-induced cremaster arteriole injuryDGLA treatmentMouse (WT)Reduced thrombus growth[1]
Laser-induced cremaster arteriole injuryDGLA treatmentMouse (12-LOX-/-)No reduction in thrombus growth[1]

Experimental Protocols

This section provides detailed methodologies for key experiments to study the effects of this compound.

Protocol 1: In Vitro Platelet Aggregation Assay

This protocol details the measurement of platelet aggregation in response to various agonists in the presence or absence of this compound.

Materials:

  • Whole blood from healthy donors (with informed consent)

  • Anticoagulant solution (e.g., Acid-Citrate-Dextrose)

  • Tyrode's buffer

  • Platelet agonists (e.g., Thrombin, Collagen, PAR4-AP, U46619)

  • This compound

  • Platelet aggregation cuvettes with stir bars

  • Spectrophotometer or Platelet Aggregometer

Procedure:

  • Platelet Preparation (Washed Platelets):

    • Collect whole blood into tubes containing an anticoagulant.

    • Centrifuge the blood at a low speed (e.g., 200 x g) for 20 minutes to obtain platelet-rich plasma (PRP).

    • Treat PRP with apyrase and centrifuge at a higher speed (e.g., 1000 x g) for 10 minutes to pellet the platelets.

    • Gently resuspend the platelet pellet in Tyrode's buffer.

    • Adjust the platelet concentration to the desired level (e.g., 2-3 x 10⁸ platelets/mL).

    • Allow platelets to rest for 30 minutes at 37°C before use.

  • Aggregation Measurement:

    • Pre-warm the platelet suspension to 37°C.

    • Add the desired concentration of this compound or vehicle control to the platelet suspension and incubate for a specified time (e.g., 5-10 minutes).

    • Place the cuvette in the aggregometer and establish a baseline reading.

    • Add the platelet agonist to initiate aggregation.

    • Record the change in light transmission for a set period (e.g., 5-10 minutes). The increase in light transmission corresponds to platelet aggregation.

  • Data Analysis:

    • Calculate the percentage of aggregation relative to a platelet-poor plasma (PPP) blank (representing 100% aggregation).

    • Compare the aggregation curves and maximal aggregation percentages between control and this compound-treated samples.

Protocol 2: In Vivo Laser-Induced Thrombosis Model

This protocol describes the induction and monitoring of thrombus formation in the cremaster muscle arterioles of mice.

Materials:

  • Anesthetic (e.g., ketamine/xylazine)

  • Surgical tools for cremaster muscle exteriorization

  • Fluorescently labeled antibodies against platelets (e.g., anti-CD41) and fibrin

  • Intravital microscope with a fluorescence imaging system

  • Pulsed nitrogen dye laser

  • This compound solution for injection

Procedure:

  • Animal Preparation:

    • Anesthetize the mouse.

    • Surgically exteriorize the cremaster muscle and spread it over a coverslip on a custom stage.

    • Continuously superfuse the tissue with warm, buffered saline.

    • Administer fluorescently labeled anti-platelet and anti-fibrin antibodies intravenously.

  • Thrombus Induction and Imaging:

    • Administer this compound (e.g., 6 mg/kg) or vehicle control intravenously.

    • Identify a suitable arteriole (30-50 µm diameter) for injury.

    • Use a focused laser pulse to induce a localized injury to the vessel wall.

    • Immediately begin acquiring time-lapse fluorescence images of the injury site to monitor platelet and fibrin accumulation.

  • Data Analysis:

    • Quantify the fluorescence intensity of platelets and fibrin over time within a defined region of interest at the injury site.

    • Calculate parameters such as the time to occlusion, maximum thrombus size, and the rate of thrombus growth.

    • Compare these parameters between control and this compound-treated animals.

Protocol 3: cAMP Measurement Assay

This protocol outlines the measurement of intracellular cAMP levels in platelets.

Materials:

  • Washed platelet suspension

  • This compound

  • Phosphodiesterase inhibitor (e.g., IBMX)

  • Ethanol or Trichloroacetic Acid (TCA) for cell lysis

  • cAMP enzyme immunoassay (EIA) kit

Procedure:

  • Platelet Treatment:

    • Pre-incubate washed platelets with a phosphodiesterase inhibitor to prevent cAMP degradation.

    • Add this compound or vehicle control and incubate for the desired time at 37°C.

  • Cell Lysis and cAMP Extraction:

    • Stop the reaction and lyse the platelets by adding cold ethanol or TCA.

    • Centrifuge to pellet the cell debris.

    • Collect the supernatant containing the cAMP.

  • cAMP Quantification:

    • Follow the instructions of the cAMP EIA kit to measure the concentration of cAMP in the supernatant.

    • Normalize the cAMP concentration to the protein content of the platelet lysate.

Protocol 4: Rap1 Activation Assay

This protocol describes the measurement of the active, GTP-bound form of the small GTPase Rap1.

Materials:

  • Washed platelet suspension

  • This compound

  • Lysis buffer

  • RalGDS-RBD (Rap1 binding domain) agarose beads

  • Antibody against Rap1

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Platelet Stimulation and Lysis:

    • Stimulate washed platelets with an agonist (e.g., thrombin) in the presence of this compound or vehicle control.

    • Lyse the platelets with an appropriate lysis buffer.

    • Clarify the lysate by centrifugation.

  • Pull-down of Active Rap1:

    • Incubate the platelet lysate with RalGDS-RBD agarose beads, which specifically bind to the active, GTP-bound form of Rap1.

    • Wash the beads to remove non-specifically bound proteins.

  • Detection of Active Rap1:

    • Elute the bound proteins from the beads.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Detect the amount of pulled-down Rap1 by Western blotting using an anti-Rap1 antibody.

    • Compare the amount of active Rap1 in control versus this compound-treated samples.

Visualizations

G cluster_0 This compound Signaling Pathway in Platelets DGLA DGLA LOX12 12-LOX DGLA->LOX12 Oxidation HETrE This compound LOX12->HETrE GPCR Gαs-Coupled Receptor (e.g., IP Receptor) HETrE->GPCR Binds AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates VASP VASP PKA->VASP Phosphorylates pVASP p-VASP VASP->pVASP pVASP->Inhibition Platelet_Activation Platelet Activation (Aggregation, Granule Release) Inhibition->Platelet_Activation G cluster_1 Experimental Workflow: In Vivo Laser-Induced Thrombosis start Start anesthetize Anesthetize Mouse start->anesthetize exteriorize Exteriorize Cremaster Muscle anesthetize->exteriorize iv_injection Inject Fluorescent Antibodies (Anti-Platelet, Anti-Fibrin) exteriorize->iv_injection treatment Administer this compound or Vehicle iv_injection->treatment laser_injury Induce Arteriolar Injury with Laser treatment->laser_injury imaging Acquire Time-Lapse Fluorescence Images laser_injury->imaging analysis Quantify Thrombus Formation imaging->analysis end End analysis->end

References

Troubleshooting & Optimization

Navigating 12(S)-HETrE Instability: A Technical Support Guide for In Vitro Experimentation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The eicosanoid 12(S)-hydroxy-8Z,10E,14Z-eicosatrienoic acid (12(S)-HETrE) is a critical signaling molecule with significant therapeutic potential, particularly in the modulation of platelet activation. However, its inherent instability in aqueous environments can pose considerable challenges during in vitro experimentation, leading to inconsistent and unreliable results. This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common stability issues, ensuring the integrity and reproducibility of your research.

Troubleshooting Guide

This guide addresses specific problems you may encounter during your in vitro experiments with this compound.

Problem Potential Cause Recommended Solution
Complete loss of this compound activity Degradation due to improper storage: this compound is susceptible to oxidation and degradation at improper temperatures.Store this compound stock solutions at -80°C in an inert solvent such as ethanol or acetonitrile. Minimize freeze-thaw cycles.
Degradation in aqueous buffer/media: Polyunsaturated fatty acids like this compound can rapidly degrade in aqueous solutions at room temperature or 37°C.Prepare working solutions immediately before use. Keep solutions on ice whenever possible. Consider the use of antioxidants.
Inconsistent or variable results between experiments Inconsistent preparation of working solutions: Variations in solvent evaporation or dilution steps can lead to different final concentrations.Prepare fresh dilutions for each experiment from a concentrated stock. Use calibrated pipettes and ensure the solvent is fully evaporated if preparing a solvent-free stock for aqueous reconstitution.
Batch-to-batch variability of this compound: The purity and stability of the compound can vary between suppliers or even batches.Qualify each new batch of this compound for activity before use in critical experiments.
Cellular metabolism of this compound: Cells can metabolize this compound into inactive products.Reduce incubation times if possible. Analyze for the presence of metabolites using techniques like LC-MS/MS to understand the rate of degradation in your specific cell system.
Precipitation of this compound in aqueous solutions Low solubility in aqueous buffers: this compound is a lipid and has limited solubility in aqueous media, especially at higher concentrations.Prepare a concentrated stock in a solvent like ethanol or DMSO. For the final working solution, ensure the final solvent concentration is compatible with your assay and does not exceed recommended limits (typically <0.1%). The use of a carrier protein like fatty acid-free BSA can also improve solubility.

Frequently Asked Questions (FAQs)

Storage and Handling

  • Q1: How should I store my this compound stock solution?

    • A1: For long-term storage, this compound should be stored as a stock solution in an organic solvent such as ethanol or acetonitrile at -80°C. This minimizes oxidation and degradation. It is stable for at least two years under these conditions.

  • Q2: How many times can I freeze-thaw my this compound stock solution?

    • A2: It is best to minimize freeze-thaw cycles. Aliquot your stock solution into smaller, single-use vials to avoid repeated temperature changes that can accelerate degradation.

  • Q3: What is the best way to prepare a working solution of this compound in aqueous buffer or cell culture medium?

    • A3: Prepare a fresh working solution for each experiment. First, make a high-concentration stock in an organic solvent like ethanol. Then, dilute this stock into your aqueous buffer or medium immediately before use. Keep the working solution on ice and use it as quickly as possible. The final concentration of the organic solvent should be kept low (e.g., <0.1%) to avoid affecting your cells or assay.

Stability in Experiments

  • Q4: What is the stability of this compound in cell culture medium at 37°C?

    • A4: While specific quantitative data for this compound is limited, related eicosanoids are known to be unstable in aqueous solutions at physiological temperatures. The half-life can be on the order of hours. For a related compound, 12-HETE, its presence in a phospholipid pool was reduced by 50% after 18 hours.[1] It is recommended to conduct time-course experiments to determine its stability in your specific experimental setup.

  • Q5: Can I do anything to improve the stability of this compound during my experiment?

    • A5: Yes. In addition to preparing solutions fresh and keeping them on ice, you can add an antioxidant, such as butylated hydroxytoluene (BHT), to your stock solution and, if compatible with your assay, to your experimental buffer. Reducing the incubation time of your experiment can also help minimize degradation.

  • Q6: What are the likely degradation products of this compound?

    • A6: The degradation of this compound can occur through oxidation of its double bonds. While specific degradation products in vitro have not been extensively characterized, metabolism in cells can occur via β-oxidation and cytochrome P450-mediated hydroxylation, similar to the metabolism of the related compound 12(S)-HETE.[2]

Experimental Design and Troubleshooting

  • Q7: I am not seeing the expected biological effect of this compound. What could be the problem?

    • A7: This could be due to several factors:

      • Degradation: Your this compound may have degraded due to improper storage or handling.

      • Concentration: The actual concentration in your assay may be lower than intended due to adsorption to plasticware or precipitation.

      • Cellular Response: The cells you are using may not express the appropriate receptor or signaling machinery to respond to this compound.

  • Q8: How can I confirm that my this compound is active?

    • A8: It is advisable to have a positive control experiment. For example, you could use a cell line known to respond to this compound, such as platelets, and measure a known downstream effect, like cAMP production.

Quantitative Data Summary

The following table summarizes the available stability and solubility data for this compound. Note that specific stability data in various in vitro conditions is limited, and some information is inferred from structurally similar compounds.

Parameter Condition Value Source
Long-term Stability -20°C in ethanol≥ 2 yearsCayman Chemical
Solubility 0.1 M Na2CO32 mg/mlCayman Chemical
DMFMiscibleCayman Chemical
DMSOMiscibleCayman Chemical
EthanolMiscibleCayman Chemical
PBS (pH 7.2)0.8 mg/mlCayman Chemical
Metabolic Half-life (related compound 12-HETE) In phospholipid pool of peripheral blood mononuclear cells~18 hours[1]

Key Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

  • Stock Solution Preparation:

    • Dissolve commercially available this compound in 100% ethanol to a final concentration of 1-10 mg/mL.

    • Aliquot the stock solution into single-use, amber glass vials to protect from light.

    • Store the aliquots at -80°C.

  • Working Solution Preparation:

    • Immediately before the experiment, thaw a single aliquot of the stock solution on ice.

    • Dilute the stock solution in your pre-chilled aqueous buffer or cell culture medium to the desired final concentration.

    • Ensure the final ethanol concentration is below 0.1% to avoid solvent effects.

    • Vortex gently to mix.

    • Keep the working solution on ice and use within 1-2 hours.

Protocol 2: General Protocol for In Vitro Cell-Based Assays

  • Cell Seeding: Seed your cells in an appropriate culture plate and allow them to adhere and reach the desired confluency.

  • Pre-incubation: If your experiment requires it, pre-incubate the cells with any inhibitors or other compounds.

  • Preparation of this compound Working Solution: Prepare the this compound working solution as described in Protocol 1.

  • Treatment: Add the this compound working solution to your cells. Include a vehicle control (buffer/medium with the same final concentration of ethanol).

  • Incubation: Incubate the cells for the desired period at 37°C. Minimize the incubation time where possible to reduce degradation.

  • Assay: Perform your desired downstream analysis (e.g., cAMP measurement, protein phosphorylation analysis, etc.).

Visualizations

Signaling_Pathway Signaling Pathway of this compound DGLA DGLA p12_LOX Platelet 12-Lipoxygenase (p12-LOX) DGLA->p12_LOX HETrE This compound p12_LOX->HETrE GPCR Gαs-coupled GPCR HETrE->GPCR binds AC Adenylyl Cyclase (AC) GPCR->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates VASP VASP Phosphorylation PKA->VASP Platelet_Inhibition Inhibition of Platelet Activation VASP->Platelet_Inhibition

Caption: Signaling cascade initiated by this compound leading to platelet inhibition.

Experimental_Workflow General Experimental Workflow for this compound start Start prep_stock Prepare this compound Stock Solution (in Ethanol, -80°C) start->prep_stock prep_cells Prepare Cells for Experiment start->prep_cells prep_working Prepare Fresh Working Solution (in aqueous buffer/media on ice) prep_stock->prep_working treat_cells Treat Cells with this compound prep_cells->treat_cells prep_working->treat_cells incubate Incubate (37°C, minimal time) treat_cells->incubate analyze Analyze Downstream Effects incubate->analyze end End analyze->end

Caption: A streamlined workflow for using this compound in in vitro assays.

Troubleshooting_Tree Troubleshooting Inconsistent this compound Results start Inconsistent or No Effect Observed check_storage Check Storage Conditions (-80°C, minimal freeze-thaw) start->check_storage check_prep Review Solution Preparation (Fresh, on ice, solvent %) check_storage->check_prep Proper bad_storage Action: Use new aliquot/batch check_storage->bad_storage Improper check_assay Verify Assay Conditions (Incubation time, cell health) check_prep->check_assay Proper bad_prep Action: Prepare fresh solutions meticulously check_prep->bad_prep Improper bad_assay Action: Optimize incubation time, check vehicle control check_assay->bad_assay Suboptimal success Problem Resolved check_assay->success Optimal

Caption: A decision tree to troubleshoot inconsistent experimental outcomes with this compound.

References

Technical Support Center: Optimizing 12(S)-HETrE Concentration for Platelet Function Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the utilization of 12(S)-HETrE in platelet function assays. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound in platelets?

A1: this compound, a metabolite of dihomo-γ-linolenic acid (DGLA) produced by the enzyme 12-lipoxygenase (12-LOX), acts as an inhibitor of platelet activation and thrombosis.[1] Its primary mechanism involves the activation of the Gαs signaling pathway in platelets.[1] This leads to the stimulation of adenylyl cyclase, which increases intracellular cyclic AMP (cAMP) levels.[1] Elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates downstream targets like vasodilator-stimulated phosphoprotein (VASP), ultimately leading to the inhibition of platelet activation.[1] This inhibitory effect is at least partially mediated through the prostacyclin (IP) receptor.[2][3]

Q2: What is a typical starting concentration range for this compound in platelet aggregation assays?

A2: Based on published studies, a typical starting concentration range for this compound in in vitro human platelet aggregation assays is between 5 µM and 25 µM.[2] The optimal concentration can be agonist-dependent, with some studies showing inhibition at 10 µM and 20 µM when using agonists like U46619 or collagen.[2] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental conditions.

Q3: Which agonists are commonly used to induce platelet aggregation in studies involving this compound?

A3: Common agonists used to induce platelet aggregation in the presence of this compound include:

  • PAR4-activating peptide (PAR4-AP): Typically used at concentrations that induce full platelet aggregation (e.g., 25-50 µM).[2]

  • Collagen: A physiological agonist that activates platelets through the GPVI receptor.[1]

  • U46619: A stable thromboxane A2 mimetic.[2]

Q4: How can I confirm that this compound is activating the Gαs pathway in my platelet preparation?

A4: A common method to confirm Gαs pathway activation is to measure the phosphorylation of Vasodilator-Stimulated Phosphoprotein (VASP) at serine 157 (S157).[2] VASP is a major substrate of PKA, which is activated downstream of the Gαs-adenylyl cyclase-cAMP signaling cascade.[1] An increase in VASP phosphorylation upon treatment with this compound indicates successful activation of this inhibitory pathway.[2]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No inhibition of platelet aggregation with this compound. 1. Suboptimal this compound concentration: The concentration may be too low to elicit an inhibitory effect.Perform a dose-response experiment with a wider range of this compound concentrations (e.g., 1 µM to 50 µM).
2. Platelet preparation quality: Platelets may have become activated during preparation, rendering them less sensitive to inhibitors.Ensure careful handling of blood samples and adherence to platelet isolation protocols to minimize premature activation. Test for spontaneous, agonist-independent aggregation.[4]
3. Agonist concentration too high: An excessively high concentration of the platelet agonist may overcome the inhibitory effect of this compound.Titrate the agonist concentration to the minimal level that induces a full aggregation response (EC100) in your control samples.[2]
4. Inactive this compound: The compound may have degraded due to improper storage or handling.Ensure this compound is stored under the recommended conditions (typically at -80°C in an appropriate solvent) and minimize freeze-thaw cycles.
High variability in platelet aggregation results between donors. 1. Inter-individual differences: Platelet reactivity can vary significantly between individuals.[2]Standardize donor selection criteria (e.g., healthy, medication-free donors).[5] Always include appropriate vehicle controls for each donor and normalize the data where possible.
2. Inconsistent experimental conditions: Minor variations in incubation times, temperature, or pipetting can lead to variability.Strictly adhere to the standardized experimental protocol. Use a multichannel pipette for simultaneous addition of reagents where appropriate.[4]
Unexpected platelet aggregation with this compound alone. 1. Contamination of this compound stock: The stock solution may be contaminated with an aggregating agent.Prepare a fresh stock of this compound and test its effect on platelets in the absence of any other agonist.
2. Solvent effects: The solvent used to dissolve this compound (e.g., DMSO) may induce platelet activation at high concentrations.Ensure the final concentration of the solvent in the assay is low and consistent across all samples, including the vehicle control.

Quantitative Data Summary

Table 1: Effective Concentrations of this compound in Human Platelet Aggregation Assays

AgonistThis compound ConcentrationObserved EffectReference
PAR4-AP (25-50 µM)5-25 µMDose-dependent inhibition of aggregation.[2]
U4661910 µMReversible inhibition of aggregation.[2]
U4661920 µMPartial reversal of aggregation inhibition with an IP receptor antagonist.[2]
Collagen10 µMFull reversal of aggregation inhibition with an IP receptor antagonist.[2]
Collagen20 µMPartial reversal of aggregation inhibition with an IP receptor antagonist.[2]

Table 2: Concentrations of Reagents Used in this compound Platelet Function Assays

ReagentConcentrationPurposeReference
PAR4-AP25-50 µMPlatelet agonist[2]
RO3244794250 nMIP receptor antagonist[2]
TG4-1552 µMEP2 receptor antagonist[2]
CJ-4279480 nMEP4 receptor antagonist[2]
MK 05244 nMDP1 receptor antagonist[2]
Forskolin5 µMDirect adenylyl cyclase activator (positive control)[6]

Experimental Protocols

Protocol 1: Platelet Aggregation Assay using Light Transmission Aggregometry

This protocol is adapted from standard light transmission aggregometry (LTA) procedures.[5][7]

1. Platelet Preparation: a. Collect whole blood into tubes containing an appropriate anticoagulant (e.g., trisodium citrate). b. Prepare platelet-rich plasma (PRP) by centrifuging the whole blood at a low speed (e.g., 100-200 x g) for 10-15 minutes at room temperature without the brake. c. Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a high speed (e.g., 1600-2000 x g) for 10-15 minutes. d. Adjust the platelet count in the PRP if necessary using a hematology analyzer or by standardizing the optical density.[4]

2. Assay Procedure: a. Pre-warm PRP aliquots to 37°C for 3-5 minutes. b. Calibrate the aggregometer with PPP (100% transmission) and PRP (0% transmission). c. Add a stir bar to a cuvette containing PRP. d. Add the desired concentration of this compound or vehicle control (e.g., DMSO) to the PRP and incubate for a specified time (e.g., 1-5 minutes). e. Add the platelet agonist (e.g., PAR4-AP, collagen, or U46619) to initiate aggregation. f. Record the change in light transmission for a set duration (e.g., 5-10 minutes).

Protocol 2: VASP Phosphorylation Assay by Western Blot

This protocol provides a method to assess the activation of the Gαs signaling pathway.[2]

1. Platelet Treatment: a. Prepare washed platelets and adjust to the desired concentration. b. Incubate platelets with this compound, a positive control (e.g., Forskolin), or a vehicle control for a specified time (e.g., 2.5 minutes).[6] c. If using antagonists, pre-incubate the platelets with the antagonist before adding this compound.

2. Sample Preparation and Western Blotting: a. Lyse the treated platelets in a suitable lysis buffer containing protease and phosphatase inhibitors. b. Determine the protein concentration of the lysates. c. Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane. d. Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST). e. Incubate the membrane with a primary antibody specific for phosphorylated VASP (S157). f. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. g. Detect the signal using an enhanced chemiluminescence (ECL) substrate. h. For loading control, strip the membrane and re-probe with an antibody for total VASP.

Visualizations

G cluster_membrane Platelet Membrane cluster_cytosol Platelet Cytosol DGLA_ext DGLA LOX12 12-LOX DGLA_ext->LOX12 Metabolism HETrE_ext This compound IP_receptor IP Receptor (Gαs-coupled) HETrE_ext->IP_receptor Activates AC Adenylyl Cyclase IP_receptor->AC Stimulates LOX12->HETrE_ext Produces cAMP cAMP AC->cAMP Generates PKA PKA cAMP->PKA Activates VASP VASP PKA->VASP Phosphorylates pVASP p-VASP (S157) PKA->pVASP Phosphorylates Inhibition Inhibition of Platelet Activation pVASP->Inhibition Leads to G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Blood Whole Blood Collection PRP Prepare PRP & PPP Blood->PRP Calibrate Calibrate Aggregometer (PPP & PRP) PRP->Calibrate Incubate Incubate PRP with This compound or Vehicle Calibrate->Incubate Add_Agonist Add Agonist Incubate->Add_Agonist Record Record Aggregation Add_Agonist->Record Analyze Analyze Data (Aggregation Curve) Record->Analyze G Start No Inhibition Observed Check_Conc Perform Dose-Response? Start->Check_Conc Concentration Issue? Check_Platelets Review Platelet Prep Protocol? Start->Check_Platelets Platelet Quality Issue? Check_Agonist Titrate Agonist Concentration? Start->Check_Agonist Agonist Issue? Check_Compound Prepare Fresh this compound? Start->Check_Compound Compound Integrity Issue? End Problem Resolved Check_Conc->End Check_Platelets->End Check_Agonist->End Check_Compound->End

References

Technical Support Center: 12(S)-HETrE Quantification by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals quantifying 12(S)-hydroxyeicosatetraenoic acid (12(S)-HETrE) using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What is the typical mass transition for this compound and its deuterated internal standard?

A1: For negative ion mode electrospray ionization (ESI), the deprotonated molecule [M-H]⁻ is selected as the precursor ion. The most common multiple reaction monitoring (MRM) transitions are summarized below.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Notes
This compound319.2179.1Cleavage between C-11 and C-12.[1]
257.2Loss of water and carbon dioxide.[1]
This compound-d8327.2184.1Deuterated fragment corresponding to 179.1.
264.2Loss of water and carbon dioxide from the deuterated molecule.[1]

Q2: Which internal standard is recommended for this compound quantification?

A2: The ideal internal standard is a stable isotope-labeled version of the analyte. For this compound, This compound-d8 is a commonly used and commercially available deuterated internal standard.[1] Using a stable isotope-labeled internal standard is crucial for accurately accounting for variations in sample extraction, injection volume, matrix effects, and instrument response.[2][3]

Q3: What are the critical steps in sample preparation to ensure data quality?

A3: Key steps include:

  • Rapid Homogenization: To minimize enzymatic activity and auto-oxidation, samples like tissues should be snap-frozen in liquid nitrogen immediately after collection.[1]

  • Lipid Extraction: A common and effective method is the Bligh and Dyer extraction, which uses a chloroform and methanol mixture.[1]

  • Use of Antioxidants: The addition of antioxidants like butylated hydroxytoluene (BHT) during sample preparation can prevent the artificial formation of oxidized lipids.[4]

  • Solid-Phase Extraction (SPE): SPE is often used to clean up the sample and concentrate the analytes of interest, which can improve sensitivity and reduce matrix effects.[4][5]

Q4: How can I avoid analyte degradation during sample storage and processing?

A4: Eicosanoids are susceptible to degradation. To minimize this, store standards and samples at -20°C or lower, preferably at -80°C for long-term storage.[1] During sample processing, keep samples on ice and minimize exposure to light and air.[4] It is also advisable to prepare fresh working solutions of standards regularly.

Troubleshooting Guide

This section addresses specific problems you might encounter during the LC-MS/MS analysis of this compound.

Issue 1: Poor Peak Shape or Tailing

Q: My chromatographic peaks for this compound are broad or tailing. What could be the cause?

A: Poor peak shape can be attributed to several factors related to the chromatography:

  • Column Contamination: The analytical column may be contaminated with strongly retained matrix components.

    • Solution: Wash the column with a strong solvent, like isopropanol, or reverse the column and flush it (if permitted by the manufacturer).

  • Inappropriate Mobile Phase: The pH or organic composition of the mobile phase may not be optimal.

    • Solution: Ensure the mobile phase contains a small amount of acid (e.g., 0.1% formic acid or acetic acid) to ensure the carboxylic acid group of this compound is protonated.[1][6] Adjust the gradient to ensure sufficient organic solvent concentration during elution.

  • Column Degradation: The column's stationary phase may be degraded.

    • Solution: Replace the analytical column.

  • Extra-Column Volume: Excessive tubing length or dead volume in the connections can cause peak broadening.

    • Solution: Use tubing with a small internal diameter and ensure all fittings are properly connected.

Issue 2: Low Signal Intensity or Poor Sensitivity

Q: I am observing a weak signal for this compound, even in my calibration standards. What should I check?

A: Low signal intensity can stem from issues with the sample, the LC system, or the mass spectrometer.

  • Analyte Degradation: this compound may have degraded in your samples or standards.

    • Solution: Prepare fresh standards and re-extract samples, ensuring proper storage and handling conditions.[7]

  • Ion Suppression (Matrix Effects): Co-eluting compounds from the sample matrix can suppress the ionization of this compound.[8][9]

    • Solution: Improve sample cleanup using SPE. Modify the chromatographic method to separate this compound from the interfering compounds. Diluting the sample can also mitigate matrix effects, but may compromise the limit of quantification.

  • Mass Spectrometer Settings: The ion source parameters may not be optimal.

    • Solution: Tune the mass spectrometer and optimize parameters such as spray voltage, source temperature, and gas flows for this compound.[7] Check for a stable spray from the ESI source.[10]

  • Contaminated Ion Source: The ion source can become contaminated over time, leading to reduced sensitivity.

    • Solution: Clean the ion source components according to the manufacturer's instructions.[7]

Issue 3: High Variability in Results

Q: I am seeing significant variability between replicate injections or samples. What is the likely cause?

A: High variability often points to inconsistencies in sample preparation or injection.

  • Inconsistent Sample Preparation: Manual extraction procedures can introduce variability.

    • Solution: Ensure consistent timing and technique for each step of the extraction process. Use an automated extraction system if available.

  • Inaccurate Internal Standard Addition: Inconsistent addition of the internal standard will lead to poor precision.

    • Solution: Add the internal standard early in the sample preparation process to account for extraction variability.[2] Use a calibrated pipette and ensure the internal standard is fully mixed with the sample.

  • Autosampler Issues: Problems with the autosampler can lead to variable injection volumes.

    • Solution: Check for air bubbles in the syringe and sample vials.[7] Ensure the injection needle is at the correct depth.

  • Sample Adsorption: this compound can adsorb to plasticware.

    • Solution: Use polypropylene or silanized glassware to minimize adsorption.

Issue 4: No Peak Detected

Q: I am not detecting a peak for this compound. What should I do?

A: This could be due to a number of factors, from the sample itself to a major instrument malfunction.

  • Concentration Below Limit of Detection (LOD): The concentration of this compound in your sample may be too low to be detected.

    • Solution: Concentrate the sample further or use a larger sample volume for extraction. Ensure the MS is tuned for maximum sensitivity.

  • Incorrect MRM Transitions: The wrong precursor or product ions may be monitored.

    • Solution: Verify the MRM transitions for this compound and its internal standard (see FAQ A1).[1]

  • LC or MS Malfunction: There could be a blockage in the LC system, no flow, or a problem with the mass spectrometer.

    • Solution: Systematically check the LC system for pressure fluctuations and leaks.[10] Ensure there is a stable spray at the ESI source. Check the MS tune and calibration.

Experimental Protocols and Visualizations

Sample Preparation Workflow

The following diagram outlines a typical workflow for preparing biological samples for this compound analysis.

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing Sample Biological Sample (e.g., Tissue, Plasma) Homogenization Homogenization & IS Spiking Sample->Homogenization Extraction Liquid-Liquid or Solid-Phase Extraction Homogenization->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Autosampler Injection Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Detection MS/MS Detection (MRM) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification using IS Integration->Quantification

Caption: Experimental workflow for this compound quantification.

Troubleshooting Decision Tree

This diagram provides a logical flow for troubleshooting common issues.

G Start Problem with this compound Analysis Check_Signal Is there a signal for the internal standard? Start->Check_Signal Check_IS_Peak Is the IS peak shape and retention time acceptable? Check_Signal->Check_IS_Peak Yes No_IS_Signal Troubleshoot MS/LC System: - Check instrument tune - Verify connections - Check for blockages Check_Signal->No_IS_Signal No Check_Analyte_Peak Is the analyte peak present? Check_IS_Peak->Check_Analyte_Peak Yes Bad_IS_Peak Troubleshoot Chromatography: - Check column - Check mobile phase - Inspect for leaks Check_IS_Peak->Bad_IS_Peak No Check_Analyte_Shape Is the analyte peak shape acceptable? Check_Analyte_Peak->Check_Analyte_Shape Yes No_Analyte_Peak Troubleshoot Sample/Sensitivity: - Check MRM transitions - Prepare fresh sample/standards - Improve sample cleanup Check_Analyte_Peak->No_Analyte_Peak No Check_Variability Is the variability high? Check_Analyte_Shape->Check_Variability Yes Bad_Analyte_Peak Troubleshoot Chromatography & Matrix Effects: - Optimize gradient - Improve sample cleanup Check_Analyte_Shape->Bad_Analyte_Peak No High_Variability Troubleshoot Sample Prep & Injection: - Review IS addition procedure - Check autosampler Check_Variability->High_Variability Yes Success Analysis Successful Check_Variability->Success No

Caption: Troubleshooting decision tree for LC-MS/MS analysis.

Detailed Experimental Protocol Example

This protocol is a generalized example. Specific parameters should be optimized for your instrument and application.

1. Sample Preparation (from Tissue)

  • Weigh approximately 50 mg of frozen tissue into a homogenization tube.

  • Add 1 mL of ice-cold methanol containing an antioxidant (e.g., 0.01% BHT) and the internal standard, this compound-d8 (to a final concentration of ~10 ng/mL).

  • Homogenize the tissue until fully dispersed.

  • Add 2 mL of chloroform and vortex thoroughly.

  • Add 1 mL of water, vortex again, and centrifuge at 2,000 x g for 10 minutes to separate the phases.

  • Collect the lower organic layer and dry it under a stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 60:40 water:acetonitrile with 0.1% formic acid).

2. LC-MS/MS Parameters

  • LC System: UPLC/HPLC system.

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).[6]

  • Mobile Phase A: 0.1% Formic acid in water.[6]

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.[6]

  • Gradient: A linear gradient from 40% B to 95% B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Negative.

  • MRM Transitions: As listed in the FAQ A1 table.

  • Source Temperature: 350°C.[1]

  • Spray Voltage: -4000 V.[1]

References

Technical Support Center: Investigating 12(S)-HETrE Effects In Vivo

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for navigating the complexities of studying 12(S)-hydroxy-8,10,14-eicosatrienoic acid (12(S)-HETrE) in vivo. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation to facilitate successful experimental design and execution.

Troubleshooting Guides

This section addresses common challenges encountered during in vivo studies of this compound, offering potential solutions and preventative measures.

Challenge Potential Cause Recommended Solution
High variability in experimental results Instability of this compound in circulation.[1]Prepare fresh solutions of this compound for each experiment. Administer intravenously to ensure rapid delivery to the target site.[1] Consider the use of albumin in the formulation, as it may have a protective effect on 12-HETE metabolism.
Low or undetectable levels of this compound in plasma/tissue Rapid metabolism of this compound.Optimize sample collection and processing times. Immediately process samples on ice and store at -80°C. Use a robust extraction method, such as solid-phase extraction, prior to LC-MS/MS analysis.[2]
Inconsistent biological response to this compound administration Off-target effects or interaction with multiple receptors.Use highly purified this compound. Consider using pharmacological inhibitors or knockout animal models for suspected receptors (e.g., IP receptor) to dissect the specific signaling pathway.[3]
Difficulty in dissolving this compound for in vivo administration This compound is a lipid mediator with poor aqueous solubility.Prepare a stock solution in an organic solvent like ethanol and then dilute it in a suitable vehicle for injection, such as saline containing a small percentage of the organic solvent. Ensure the final concentration of the organic solvent is non-toxic to the animal.
Observed effects are not specific to the S-enantiomer Contamination with the R-enantiomer, 12(R)-HETrE.Use a reputable commercial source for this compound and verify its chiral purity using chiral chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the primary signaling pathway activated by this compound in platelets?

A1: this compound primarily signals through a Gαs-coupled G protein-coupled receptor (GPCR), leading to the activation of adenylyl cyclase (AC).[1] This increases intracellular cyclic AMP (cAMP) levels, which in turn activates Protein Kinase A (PKA).[1] PKA activation ultimately inhibits platelet activation and thrombosis.[1]

Q2: Is the specific receptor for this compound known?

A2: The specific receptor for this compound is still under active investigation.[1] While it is known to be a Gαs-coupled GPCR on platelets, its exact identity has not been definitively confirmed.[1] Some evidence suggests that this compound may exert some of its antiplatelet effects through the prostacyclin (IP) receptor.[3] In other cell types, the orphan receptor GPR31 has been identified as a high-affinity receptor for the related molecule 12(S)-HETE.[4][5]

Q3: How stable is this compound in vivo?

A3: The stability of this compound in circulation is a significant consideration for in vivo studies.[1] It can be metabolized, and its half-life in the bloodstream can be relatively short. Studies with the related compound 12-HETE in rabbits have shown that while it can be detected in the circulation, a significant portion is metabolized over time.[6] Therefore, the timing of sample collection and analysis is critical.

Q4: What is the recommended method for quantifying this compound in biological samples?

A4: The gold standard for quantifying this compound in biological samples is chiral liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2] This method allows for the separation and specific detection of the 12(S)- and 12(R)-enantiomers, which is crucial as they can have different biological activities.

Q5: What are the expected effects of this compound on thrombosis in vivo?

A5: In vivo studies in mice have demonstrated that intravenous administration of this compound can protect against thrombus formation in arterioles without prolonging bleeding time.[1] This suggests its potential as an anti-platelet therapy.[1]

Data Presentation

Table 1: In Vivo Effects of this compound on Platelet Accumulation

Treatment GroupMean Platelet Accumulation (normalized to control)Percent ReductionReference
Wild-Type Mice + Vehicle1.00%[3]
Wild-Type Mice + 12-HETrE~0.1~90%[3]
IP Receptor Knockout Mice + Vehicle1.00%[3]
IP Receptor Knockout Mice + 12-HETrE~0.5~50%[3]

Table 2: Levels of 12(S)-HETE in a Murine Atopic Dermatitis Model

Sample TypeControl Group (AOO-treated) (ng/g tissue or ng/mL plasma)Atopic Dermatitis Group (DNCB-treated) (ng/g tissue or ng/mL plasma)Reference
PlasmaUndetectable~15[2]
SkinUndetectable~25[2]
SpleenUndetectable~10[2]
Lymph NodesUndetectable~8[2]

Note: Data are approximate values derived from graphical representations in the cited literature.

Experimental Protocols

Protocol 1: In Vivo Administration of this compound in Mice via Tail Vein Injection

1. Materials:

  • This compound

  • Ethanol (200 proof)

  • Sterile saline (0.9% NaCl)

  • Mouse restrainer

  • 27-30 gauge sterile needles and syringes

  • Heat lamp or warming pad

2. Procedure:

  • Preparation of Dosing Solution:

    • Prepare a stock solution of this compound in ethanol.

    • On the day of the experiment, dilute the stock solution in sterile saline to the desired final concentration. The final ethanol concentration should be kept to a minimum (e.g., <5%) to avoid toxicity.

  • Animal Preparation:

    • Warm the mouse under a heat lamp or on a warming pad for a few minutes to induce vasodilation of the tail veins, making them easier to visualize.

  • Injection:

    • Place the mouse in a restrainer.

    • Disinfect the tail with 70% ethanol.

    • Identify one of the lateral tail veins.

    • Insert the needle (bevel up) into the vein and slowly inject the this compound solution. A successful injection will show no subcutaneous bleb formation.

    • The volume of injection should be appropriate for the mouse's weight (typically 5-10 ml/kg for a slow bolus).

  • Post-injection Monitoring:

    • Monitor the mouse for any adverse reactions.

    • Proceed with the experimental endpoint at the predetermined time.

Protocol 2: Extraction and Quantification of this compound from Plasma and Tissues by LC-MS/MS

1. Materials:

  • Plasma or tissue samples

  • Internal standard (e.g., 12(S)-HETE-d8)

  • Chloroform, Methanol, NaCl solution

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • Solvents for SPE (e.g., methanol, water, hexane)

  • Nitrogen evaporator

  • LC-MS/MS system with a chiral column

2. Procedure:

  • Sample Homogenization (for tissues):

    • Immediately after collection, snap-freeze the tissue in liquid nitrogen.

    • Homogenize the frozen tissue in a suitable buffer.

  • Lipid Extraction (Bligh and Dyer method): [2]

    • To 1 mL of plasma or tissue homogenate, add the internal standard.

    • Add a mixture of chloroform:methanol (1:2, v/v) and vortex thoroughly.

    • Add chloroform and mix, followed by the addition of NaCl solution and another mixing step.

    • Centrifuge to separate the phases. The lower organic layer contains the lipids.

  • Solid-Phase Extraction (SPE):

    • Condition the SPE cartridge with methanol followed by water.

    • Load the extracted lipid sample onto the cartridge.

    • Wash the cartridge with a non-polar solvent (e.g., hexane) to remove neutral lipids.

    • Elute the eicosanoids with a more polar solvent (e.g., methanol or ethyl acetate).

  • Sample Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Inject the sample onto a chiral LC column to separate this compound and 12(R)-HETrE.

    • Use a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for sensitive and specific detection of the parent and daughter ions of this compound and the internal standard.

    • Quantify the concentration of this compound by comparing its peak area to that of the internal standard and using a standard curve.

Mandatory Visualizations

Signaling_Pathway_of_12S_HETrE_in_Platelets cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound GPCR Gαs-coupled Receptor (e.g., IP) This compound->GPCR Binds AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Inhibition Inhibition of Platelet Activation PKA->Inhibition Leads to

Caption: Signaling pathway of this compound in platelets.

Experimental_Workflow_for_In_Vivo_12S_HETrE_Studies A Preparation of This compound Solution C In Vivo Administration (e.g., Intravenous Injection) A->C B Animal Model Preparation (e.g., mouse) B->C D Experimental Endpoint (e.g., Thrombosis Induction) C->D E Sample Collection (Plasma, Tissues) D->E F Sample Processing (Extraction, SPE) E->F G Quantification by Chiral LC-MS/MS F->G H Data Analysis and Interpretation G->H

Caption: General experimental workflow for in vivo this compound studies.

References

ensuring experimental variability and reproducibility with 12(S)-HETrE

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for 12(S)-HETrE. This guide is designed to assist researchers, scientists, and drug development professionals in ensuring experimental variability and reproducibility when working with 12(S)-hydroxy-8Z,10E,14Z-eicosatrienoic acid (this compound).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary biological activity?

A1: this compound is an oxidized lipid mediator derived from the enzymatic oxygenation of dihomo-γ-linolenic acid (DGLA) by the platelet-type 12-lipoxygenase (p12-LOX).[1] Its primary and most well-documented biological function is the inhibition of platelet activation and thrombosis.[1][2][3] It has been shown to inhibit agonist-mediated platelet activation, granule secretion, and integrin αIIbβ3 activation without affecting bleeding time, suggesting therapeutic potential in treating thrombotic-associated diseases.[1][2]

Q2: How is this compound different from 12(S)-HETE?

A2: While structurally similar, this compound and 12(S)-HETE are derived from different precursor fatty acids and have distinct biological activities. This compound is synthesized from DGLA and is primarily known for its anti-platelet, anti-thrombotic effects.[1] In contrast, 12(S)-HETE is synthesized from arachidonic acid (AA) and has been implicated in pro-metastatic behavior of tumor cells, cell proliferation, and inflammation.[4][5] It is crucial to use the correct compound for your intended experimental pathway.

Q3: What is the established mechanism of action for this compound in platelets?

A3: this compound mediates its anti-platelet effects by activating the Gαs signaling pathway.[1] This leads to the activation of adenylyl cyclase, which increases intracellular cyclic AMP (cAMP) levels. Elevated cAMP activates Protein Kinase A (PKA), which then phosphorylates Vasodilator-Stimulated Phosphoprotein (VASP), ultimately inhibiting platelet aggregation and thrombosis.[1] The specific G-protein coupled receptor (GPCR) that this compound binds to on platelets has not yet been identified.[1]

Q4: How should I properly store and handle my this compound stock solution?

A4: Proper storage is critical for maintaining the stability and activity of this compound. It is typically supplied in an ethanol solution and should be stored at -20°C.[2][6] Under these conditions, it is stable for at least two years.[2][6] Before use, allow the vial to warm to room temperature and centrifuge briefly to ensure the entire solution is at the bottom. Minimize exposure to light and air. For preparing aqueous working solutions, it is recommended to use a buffer with a slightly basic pH (e.g., PBS pH 7.2) to improve solubility, though solubility in aqueous buffers is limited.[2]

Quantitative Data Summary

The following tables provide key quantitative data for this compound to assist in experimental design.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Formal Name 12S-hydroxy-8Z,10E,14Z-eicosatrienoic acid[2]
CAS Number 72710-10-2[2]
Molecular Formula C₂₀H₃₄O₃[2]
Formula Weight 322.5 g/mol [2]
Purity ≥98%[2]
Formulation A solution in ethanol[2]
λmax 235 nm[2]

Table 2: Storage and Stability

ParameterRecommendationReference
Storage Temp. -20°C[2][6]
Stability ≥ 2 years (at -20°C)[2][6]
Shipping Wet ice[2]

Table 3: Solubility Data

SolventApproximate SolubilityReference
Ethanol Miscible[2]
DMSO Miscible[2]
DMF Miscible[2]
PBS (pH 7.2) 0.8 mg/ml[2]
0.1 M Na₂CO₃ 2 mg/ml[2]

Table 4: Biological Activity

AssayIC₅₀ ValueReference
Platelet Aggregation Inhibition ~5-40 µM[2][3]

Signaling Pathways and Workflows

twelve_hetre_signaling_pathway hetre hetre gpcr gpcr hetre->gpcr Binds ac ac gpcr->ac Activates atp atp camp camp atp->camp Converted by AC pka pka camp->pka Activates vasp vasp pka->vasp Phosphorylates p_vasp p_vasp inhibition inhibition p_vasp->inhibition Leads to

experimental_workflow prep 1. Stock Solution Prep (Ethanol) work_sol 2. Working Solution Prep (Aqueous Buffer, e.g., PBS) prep->work_sol treatment 4. Treatment (Incubate cells with this compound) work_sol->treatment cell_prep 3. Cell / Platelet Prep (e.g., PRP Isolation) cell_prep->treatment agonist 5. Stimulation (Add platelet agonist, e.g., Thrombin) treatment->agonist analysis 6. Endpoint Analysis (e.g., Aggregometry, Flow Cytometry) agonist->analysis data 7. Data Interpretation analysis->data

Troubleshooting Guide

This guide addresses common issues that can lead to poor reproducibility and variability in experiments involving this compound.

Q5: My this compound seems to have low or no activity. What could be the cause?

A5: This is a common issue that can stem from several factors:

  • Improper Storage: Verify that your stock solution has been consistently stored at -20°C. Repeated freeze-thaw cycles or prolonged exposure to room temperature can degrade the compound.

  • Solubility Issues: this compound has poor solubility in aqueous solutions. When preparing your working solution, ensure the final concentration of the organic solvent (e.g., ethanol, DMSO) is compatible with your cells and is sufficient to keep the compound in solution. Precipitates, even if not visible, will drastically reduce the effective concentration. Consider using a carrier protein like BSA to improve solubility.

  • Oxidation: Eicosanoids are susceptible to oxidation. Prepare working solutions fresh for each experiment and avoid storing them for extended periods, even at 4°C. Use deoxygenated buffers where possible.

  • Incorrect Stereoisomer: Ensure you are using this compound and not another isomer like 12(R)-HETrE or the related but functionally different 12(S)-HETE.[1]

Q6: I am observing high variability between my experimental replicates. How can I improve consistency?

A6: High variability often points to inconsistencies in protocol execution.

  • Pipetting and Dilution Errors: Due to the use of organic solvents and serial dilutions, small errors can be magnified. Ensure pipettes are calibrated and use reverse pipetting for viscous stock solutions.

  • Inconsistent Incubation Times: Adhere strictly to the incubation times for both this compound pretreatment and agonist stimulation.

  • Cell Health and Density: Ensure that the cells (e.g., platelets) are healthy, viable, and plated at a consistent density for every experiment. Cell responsiveness can change with passage number or donor variability.

  • Solvent Effects: The final concentration of the vehicle (e.g., ethanol) should be kept constant across all wells, including the vehicle control. High solvent concentrations can have independent biological effects.

Q7: The observed effect of this compound is much lower than the published IC₅₀ values. Why might this be?

A7: Discrepancies with published data can arise from differences in experimental systems.

  • Assay Conditions: Factors like cell type, cell density, agonist concentration, and incubation time can all influence the apparent potency of this compound.

  • Protein Binding: If your assay medium contains a high concentration of serum or albumin, this compound may bind to these proteins, reducing its free concentration and apparent activity.

  • Metabolism: Cells can metabolize this compound over time, reducing its effective concentration. Consider time-course experiments to understand the stability of the compound in your specific system.

troubleshooting_flowchart

Experimental Protocols

Protocol 1: In Vitro Platelet Aggregation Assay

This protocol provides a general framework for assessing the inhibitory effect of this compound on platelet aggregation using light transmission aggregometry (LTA).

1. Materials:

  • This compound stock solution (e.g., 1 mg/mL in ethanol)

  • Platelet agonist (e.g., Thrombin, ADP, Collagen)

  • Human whole blood from healthy, consenting donors

  • Anticoagulant (e.g., Acid-Citrate-Dextrose)

  • Tyrode's buffer

  • Light Transmission Aggregometer

2. Preparation of Platelets:

  • Collect whole blood into tubes containing anticoagulant.

  • Prepare platelet-rich plasma (PRP) by centrifuging the blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature.

  • Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a high speed (e.g., 2000 x g) for 10 minutes. The PPP will be used to set the 100% aggregation baseline.

3. Experimental Procedure:

  • Prepare Working Solutions: Prepare serial dilutions of this compound in your vehicle (ethanol) and then dilute into Tyrode's buffer to achieve the final desired concentrations. Ensure the final vehicle concentration is consistent across all samples and does not exceed 0.5%.

  • Baseline Calibration: Calibrate the aggregometer using PRP to set the 0% aggregation baseline and PPP for the 100% aggregation baseline.

  • Pre-incubation: Place an aliquot of PRP (e.g., 450 µL) into a cuvette with a stir bar. Add a small volume (e.g., 5-10 µL) of the this compound working solution or vehicle control. Incubate for a defined period (e.g., 5-10 minutes) at 37°C.

  • Stimulation: Add the platelet agonist at a concentration known to induce a robust aggregation response (e.g., EC₈₀).

  • Data Acquisition: Record the change in light transmission for 5-10 minutes or until the aggregation response has plateaued.

  • Analysis: Determine the percentage of aggregation inhibition for each concentration of this compound relative to the vehicle control. Plot the results to calculate an IC₅₀ value.

4. Critical Considerations:

  • Donor Variability: Platelet reactivity can vary significantly between donors. It is essential to perform experiments with blood from multiple donors to ensure the generalizability of the findings.

  • Controls: Always include a vehicle-only control to account for any effects of the solvent and a positive control (agonist only) to ensure normal platelet function.

  • Time Sensitivity: Platelets have a limited window of viability ex vivo. All experiments should be completed within a few hours of blood collection.

References

Technical Support Center: Troubleshooting Platelet Aggregation Assays with 12(S)-HETrE

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing 12(S)-HETrE in platelet aggregation assays. This resource provides troubleshooting guidance and answers to frequently asked questions to help you navigate unexpected experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound in inhibiting platelet aggregation?

A1: this compound is a metabolite of dihomo-γ-linolenic acid (DGLA) produced by the 12-lipoxygenase (12-LOX) enzyme.[1][2] It inhibits platelet activation and thrombosis by acting on a Gαs-linked G-protein coupled receptor (GPCR) on the platelet surface.[1][2] This activation of the Gαs signaling pathway leads to an increase in intracellular cyclic AMP (cAMP) levels. Elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates vasodilator-stimulated phosphoprotein (VASP), ultimately leading to the inhibition of platelet aggregation.[1][2] Notably, the antiplatelet effects of this compound are at least partially dependent on the prostacyclin (IP) receptor.[3][4]

Q2: What is the recommended storage and stability for this compound?

A2: this compound should be stored at -20°C. Under these conditions, it is stable for at least two years. It is typically supplied as a solution in ethanol.

Q3: What are the reported IC50 values for this compound's inhibition of platelet aggregation?

A3: The reported half-maximal inhibitory concentration (IC50) for this compound can vary depending on the experimental conditions, including the agonist and its concentration. Some studies have reported an IC50 of approximately 8 µM for inhibiting the binding of a thromboxane antagonist[5], while others have shown significant inhibition of platelet aggregation at concentrations around 25 µM when using PAR4-AP or collagen as agonists.[1]

Troubleshooting Guide

Unexpected Result: No or Reduced Inhibition by this compound

Q4: I am not observing the expected inhibitory effect of this compound on platelet aggregation. What are the possible causes?

A4: Several factors could contribute to a lack of inhibition. Consider the following:

  • This compound Concentration: Ensure you are using an appropriate concentration of this compound. Titrate the concentration to determine the optimal inhibitory range for your specific agonist and experimental setup.

  • Agonist Concentration: The concentration of the platelet agonist is critical. If the agonist concentration is too high, it may override the inhibitory effect of this compound. It is recommended to use an EC80 concentration of the agonist.[1]

  • Platelet Preparation: The method of platelet preparation can significantly impact results. Use of washed platelets is recommended to remove plasma components that might interfere with the assay.[1] Ensure that centrifugation steps are optimized to obtain a healthy and responsive platelet population.

  • Incubation Time: Allow for a sufficient pre-incubation period of the platelets with this compound before adding the agonist to allow for receptor binding and signaling to occur.

  • Reagent Quality: Verify the quality and stability of your this compound stock solution. Improper storage or multiple freeze-thaw cycles can degrade the compound.

Unexpected Result: High Variability Between Replicates

Q5: My platelet aggregation results with this compound show high variability between replicates. What could be the issue?

A5: High variability can stem from several pre-analytical and analytical factors:

  • Pipetting Accuracy: Ensure precise and consistent pipetting, especially for small volumes of this compound and agonists.

  • Mixing: Gentle but thorough mixing of the platelet suspension is crucial for a homogenous sample. Avoid vigorous vortexing which can prematurely activate platelets.

  • Temperature Control: Maintain a constant temperature of 37°C throughout the assay, as temperature fluctuations can affect platelet function.

  • Platelet Count: Standardize the platelet count in your platelet-rich plasma (PRP) to a consistent level (typically 200-300 x 10^9/L) to minimize variability between experiments.

  • Time from Blood Draw: Process blood samples promptly after collection, as prolonged storage can alter platelet responsiveness.

Unexpected Result: Spontaneous Platelet Aggregation

Q6: I am observing spontaneous platelet aggregation in my control samples (without agonist). What should I do?

A6: Spontaneous aggregation suggests premature platelet activation. Here are some potential causes and solutions:

  • Blood Collection: Use a gentle venipuncture technique to minimize platelet activation during blood collection. The first few milliliters of blood should be discarded.[6]

  • Anticoagulant Choice: The choice of anticoagulant is critical. While citrate is commonly used, it can sometimes promote platelet activation.[7] Heparin or direct thrombin inhibitors may be considered as alternatives, though their effects should be validated for your specific assay.

  • Sample Handling: Avoid exposing blood or platelet samples to cold temperatures, as this can induce platelet activation.[6] All handling should be at room temperature.

  • Contamination: Ensure all labware and reagents are free of contaminants that could activate platelets.

Data Presentation

Table 1: Recommended Concentration Ranges for this compound and Common Agonists

ReagentTypical Concentration RangeNotes
This compound5 - 25 µM[1][3]Optimal concentration should be determined empirically.
PAR4-AP12.5 - 100 µM[8][9]A potent and specific agonist for the PAR4 receptor.
Collagen0.2 - 5 µg/mL[10][11]Induces aggregation after a characteristic lag phase.

Experimental Protocols

Protocol: Light Transmission Aggregometry (LTA) with this compound

This protocol provides a general framework for assessing the inhibitory effect of this compound on platelet aggregation using LTA.

1. Blood Collection and Platelet-Rich Plasma (PRP) Preparation: a. Draw whole blood from healthy, consenting donors who have not taken any antiplatelet medication for at least two weeks. b. Use a 19- or 21-gauge needle and collect blood into tubes containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio). c. Discard the first 2-3 mL of blood to avoid tissue factor contamination. d. Centrifuge the blood at 150-200 x g for 15-20 minutes at room temperature to obtain PRP. e. Carefully transfer the upper PRP layer to a new tube. f. Centrifuge the remaining blood at 1500-2000 x g for 15 minutes to obtain platelet-poor plasma (PPP). g. Adjust the platelet count of the PRP to 2.5 x 10^8 platelets/mL with PPP.

2. Platelet Aggregation Assay: a. Pre-warm the PRP and PPP samples to 37°C. b. Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation). c. Pipette 450 µL of the adjusted PRP into a cuvette with a stir bar. d. Add 5 µL of this compound (at the desired final concentration) or vehicle control (e.g., ethanol) to the PRP and incubate for 2-5 minutes at 37°C with stirring. e. Add the platelet agonist (e.g., PAR4-AP or collagen) at the desired final concentration to initiate aggregation. f. Record the change in light transmission for 5-10 minutes.

3. Data Analysis: a. Determine the maximum percentage of platelet aggregation for each sample. b. Calculate the percentage inhibition of aggregation by this compound relative to the vehicle control.

Mandatory Visualizations

G Signaling Pathway of this compound in Platelets HETrE This compound GPCR Gαs-Coupled Receptor (e.g., IP Receptor) HETrE->GPCR Binds to AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates VASP VASP Phosphorylation PKA->VASP Phosphorylates Inhibition Inhibition of Platelet Aggregation VASP->Inhibition

Figure 1: Signaling Pathway of this compound in Platelets.

G Experimental Workflow for Platelet Aggregation Assay cluster_prep Sample Preparation cluster_assay Aggregation Assay Blood Whole Blood Collection (Sodium Citrate) Centrifuge1 Centrifugation (150-200 x g) Blood->Centrifuge1 PRP Collect Platelet-Rich Plasma (PRP) Centrifuge1->PRP Centrifuge2 Centrifugation (1500-2000 x g) Centrifuge1->Centrifuge2 Adjust Adjust Platelet Count in PRP PRP->Adjust PPP Collect Platelet-Poor Plasma (PPP) Centrifuge2->PPP PPP->Adjust Calibrate Calibrate Aggregometer (PRP and PPP) Adjust->Calibrate Incubate Incubate PRP with this compound or Vehicle Calibrate->Incubate Add_Agonist Add Agonist Incubate->Add_Agonist Record Record Aggregation Add_Agonist->Record

Figure 2: Experimental Workflow for Platelet Aggregation Assay.

G Troubleshooting Logic for Unexpected Aggregation Results Start Unexpected Result? No_Inhibition No/Reduced Inhibition? Start->No_Inhibition High_Variability High Variability? Start->High_Variability Spontaneous_Agg Spontaneous Aggregation? Start->Spontaneous_Agg Conc_Check Check this compound & Agonist Concentrations No_Inhibition->Conc_Check Yes Pipette_Check Verify Pipetting & Mixing Technique High_Variability->Pipette_Check Yes Collection_Check Review Blood Collection Technique Spontaneous_Agg->Collection_Check Yes Prep_Check Review Platelet Preparation Protocol Conc_Check->Prep_Check Reagent_Check Verify Reagent Quality Prep_Check->Reagent_Check Temp_Check Ensure Stable 37°C Pipette_Check->Temp_Check Count_Check Standardize Platelet Count Temp_Check->Count_Check Handling_Check Check for Cold Exposure Collection_Check->Handling_Check Contam_Check Assess for Contamination Handling_Check->Contam_Check

References

Validation & Comparative

Validating the Specificity of 12(S)-HETrE for its Receptor Over Other Lipid Mediators: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the binding and functional specificity of the lipid mediator 12(S)-hydroxy-8,10,14-eicosatrienoic acid (12(S)-HETrE) for its putative receptor, G protein-coupled receptor 31 (GPR31), against other lipid mediators. The information presented is supported by experimental data from peer-reviewed scientific literature to aid in the evaluation of its potential as a selective signaling molecule.

Executive Summary

The eicosanoid this compound is a lipid mediator implicated in various physiological and pathological processes. Its biological effects are primarily mediated through the G protein-coupled receptor GPR31. Validating the specificity of this ligand-receptor interaction is crucial for understanding its precise biological role and for the development of targeted therapeutics. This guide summarizes key experimental findings that demonstrate the preferential binding and activation of GPR31 by this compound's close structural analog, 12(S)-HETE, as compared to a panel of other lipid mediators. While direct quantitative binding data for this compound is limited in the current literature, the extensive characterization of 12(S)-HETE provides a strong surrogate for assessing the specificity of this class of molecules for GPR31.

Data Presentation: Comparative Binding and Functional Assays

The following tables summarize the quantitative data from competitive binding assays and functional activation studies, highlighting the specificity of GPR31 for 12(S)-HETE over other eicosanoids.

Table 1: Comparative Binding Affinities of Various Lipid Mediators for GPR31

LigandReceptorBinding Affinity (Kd)Reference
12(S)-HETEGPR31~4.8 nM[1][2][3][4][1][2][3][4]
12(R)-HETEGPR31No significant binding[1]
5(S)-HETEGPR31Significantly lower than 12(S)-HETE[2]
15(S)-HETEGPR31Significantly lower than 12(S)-HETE[2]
Leukotriene B4 (LTB4)GPR31No significant binding[5]

Table 2: Comparative Functional Activity (EC50) of Various Lipid Mediators on GPR31

LigandAssayEC50Reference
12(S)-HETE[³⁵S]GTPγS Binding~0.28 nM[1][4][1][4]
15(S)-HETE[³⁵S]GTPγS Binding~42 nM[5][5]
5(S)-HETE[³⁵S]GTPγS Binding~390 nM[5][5]
12(R)-HETE[³⁵S]GTPγS BindingUndetectable[5][5]

Note: EC50 values represent the concentration of the ligand that elicits 50% of the maximal response in the respective functional assay.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity of a test ligand by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Materials:

  • Membranes from cells expressing GPR31 (e.g., transiently transfected CHO cells)

  • Radiolabeled ligand (e.g., [³H]12(S)-HETE)

  • Unlabeled this compound and other competing lipid mediators

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 1 mM EDTA)

  • Glass fiber filters

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Membrane Preparation: Prepare cell membranes from GPR31-expressing cells by homogenization and centrifugation. Resuspend the final membrane pellet in binding buffer.[6]

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 50 µL of cell membrane suspension

    • 50 µL of radiolabeled ligand at a fixed concentration (typically at or below its Kd)

    • 50 µL of either binding buffer (for total binding), a high concentration of unlabeled ligand (for non-specific binding), or varying concentrations of the test compound (this compound or other lipid mediators).

  • Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold binding buffer.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the competitor concentration and fit the data using a non-linear regression model to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.[6][7]

Calcium Mobilization Assay

This functional assay measures the increase in intracellular calcium concentration following receptor activation.

Materials:

  • GPR31-expressing cells (e.g., CHO or HEK293 cells)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)[8][9][10]

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • This compound and other lipid mediators

  • Fluorescence plate reader with an injection system

Procedure:

  • Cell Plating: Seed GPR31-expressing cells in a black-walled, clear-bottom 96-well plate and culture overnight.

  • Dye Loading: Remove the culture medium and incubate the cells with a loading solution containing Fluo-4 AM in assay buffer for 1 hour at 37°C.

  • Incubation: After the loading period, incubate the plate at room temperature for 30 minutes to allow for complete de-esterification of the dye.

  • Assay Measurement: Place the plate in a fluorescence plate reader. Measure the baseline fluorescence for a short period.

  • Compound Injection: Inject varying concentrations of this compound or other lipid mediators into the wells and continue to monitor the fluorescence intensity over time.

  • Data Analysis: The change in fluorescence, indicating an increase in intracellular calcium, is recorded. The peak fluorescence response is plotted against the ligand concentration to generate a dose-response curve and determine the EC50 value.

Mandatory Visualization

Signaling Pathway of this compound at GPR31

GPR31_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound GPR31 GPR31 This compound->GPR31 G_protein Gαi/o GPR31->G_protein PLC PLC G_protein->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to IP3R PKC PKC DAG->PKC Ca2 Ca²⁺ ER->Ca2 releases Ca2->PKC MEK MEK PKC->MEK NFkB NF-κB PKC->NFkB ERK ERK1/2 MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription NFkB->Transcription

Caption: Signaling pathway of this compound through its receptor GPR31.

Experimental Workflow for Validating Receptor Specificity

Experimental_Workflow cluster_assays Experimental Assays cluster_binding Binding Assays cluster_functional Functional Assays cluster_data Data Analysis and Interpretation Saturation Saturation Binding ([³H]12(S)-HETE) Kd Determine Kd (Binding Affinity) Saturation->Kd Competition Competitive Binding (this compound vs. Other Lipids) Ki Determine Ki (Inhibitory Constant) Competition->Ki GTPgS [³⁵S]GTPγS Binding EC50 Determine EC50 (Potency) GTPgS->EC50 Calcium Calcium Mobilization Calcium->EC50 Downstream Downstream Signaling (e.g., ERK Phosphorylation) Downstream->EC50 Specificity Assess Specificity Profile Kd->Specificity Ki->Specificity EC50->Specificity

References

Unraveling the Endogenous Role of 12(S)-HETrE: A Comparative Guide to 12-LOX Knockout Mice and Alternative Approaches

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of methodologies to confirm the endogenous role of 12(S)-hydroxy-8,10,14-eicosatrienoic acid (12(S)-HETrE), a bioactive lipid metabolite with significant anti-thrombotic potential. We delve into the use of 12-lipoxygenase (12-LOX) knockout mice as a primary tool and compare it with pharmacological inhibition, supported by experimental data and detailed protocols.

Executive Summary

The lipoxygenase-12 (12-LOX) pathway and its downstream products are increasingly recognized for their roles in various physiological and pathological processes. One such product, this compound, derived from the metabolism of dihomo-γ-linolenic acid (DGLA), has emerged as a potent inhibitor of platelet activation and thrombosis. Establishing the endogenous function of this compound is crucial for validating 12-LOX as a therapeutic target. This guide compares the gold-standard genetic approach using 12-LOX knockout mice with the pharmacological alternative of using specific inhibitors, providing a comprehensive overview for researchers designing studies in this area.

Confirming the Endogenous Role of this compound with 12-LOX Knockout Mice

The most definitive method to elucidate the endogenous function of an enzyme-derived metabolite is through the use of a genetic knockout model. Studies utilizing 12-LOX knockout mice (12-LOX-/-) have provided compelling evidence for the role of 12-LOX in producing this compound and its subsequent anti-platelet effects.

A pivotal study demonstrated that the anti-thrombotic effects of DGLA are dependent on the presence of a functional 12-LOX enzyme. In wild-type (WT) mice, administration of DGLA significantly inhibited platelet aggregation and thrombus formation. However, this protective effect was completely absent in 12-LOX knockout mice, indicating that 12-LOX is essential for the conversion of DGLA into its active, anti-thrombotic metabolite, this compound.[1]

Furthermore, direct administration of this compound was shown to inhibit platelet activation and thrombus formation in both wild-type and 12-LOX knockout mice. This confirms that this compound is the key downstream effector of the observed anti-thrombotic actions of DGLA.[1]

Experimental Data: 12-LOX Knockout Mouse Model
ExperimentWild-Type (WT) Mice12-LOX Knockout (12-LOX-/-) MiceConclusion
Platelet Aggregation with DGLA Inhibition of platelet aggregationNo inhibition of platelet aggregation12-LOX is required for DGLA's anti-platelet effect.[1]
Thrombus Formation with DGLA Reduced thrombus formationNo reduction in thrombus formationThe anti-thrombotic effect of DGLA is 12-LOX dependent.[1]
Platelet Aggregation with this compound Inhibition of platelet aggregationInhibition of platelet aggregationThis compound is the active metabolite downstream of 12-LOX.[1]
Thrombus Formation with this compound Reduced thrombus formationReduced thrombus formationThis compound directly inhibits thrombosis.[1]

Alternative Approach: Pharmacological Inhibition of 12-LOX

While knockout mice provide definitive genetic evidence, pharmacological inhibitors offer a valuable and often more accessible alternative for studying enzyme function. The development of potent and selective 12-LOX inhibitors, such as ML355 (also known as VLX-1005), has enabled researchers to probe the role of 12-LOX in a temporal and dose-dependent manner.[2][3][4][5][6]

Studies using ML355 have demonstrated that pharmacological inhibition of 12-LOX phenocopies the effects observed in 12-LOX knockout mice. ML355 has been shown to dose-dependently inhibit human platelet aggregation and impair thrombus formation in in vivo mouse models.[2][3] Importantly, the inhibitory effects of ML355 on thrombus formation were not observed in 12-LOX knockout mice, confirming the inhibitor's specificity for 12-LOX.[2][3]

Comparison of Methodologies
Feature12-LOX Knockout MicePharmacological Inhibition (e.g., ML355)
Specificity High genetic specificity for the targeted enzyme.High chemical specificity, but potential for off-target effects exists.
Temporal Control Constitutive knockout affects the enzyme throughout the animal's life.Allows for acute and reversible inhibition, providing temporal control.
Dose-dependency "All-or-none" effect (gene is absent).Allows for the study of dose-dependent effects of enzyme inhibition.
Translatability Provides fundamental biological insights.More directly translatable to therapeutic applications in humans.[7]
Accessibility & Cost Time-consuming and expensive to generate and maintain colonies.More readily available and cost-effective for initial studies.

Experimental Protocols

Platelet Aggregation Assay

This ex vivo assay measures the extent of platelet clumping in response to an agonist.

Materials:

  • Whole blood from wild-type and 12-LOX-/- mice.

  • Anticoagulant (e.g., acid-citrate-dextrose).

  • Platelet-rich plasma (PRP) prepared by centrifugation.

  • Platelet agonist (e.g., ADP, collagen, thrombin).

  • DGLA or this compound.

  • Aggregometer.

Protocol:

  • Collect whole blood into an anticoagulant.

  • Prepare PRP by centrifuging the blood at a low speed.

  • Adjust the platelet count in the PRP to a standardized concentration.

  • Pre-incubate the PRP with either vehicle, DGLA, or this compound for a specified time.

  • Place the PRP in the aggregometer cuvette with a stir bar.

  • Add the platelet agonist to induce aggregation.

  • Monitor the change in light transmission through the sample over time. Increased light transmission indicates platelet aggregation.

In Vivo Thrombosis Model: Cremaster Muscle Arteriole Injury

This in vivo model allows for the real-time visualization of thrombus formation in a living animal.[8][9][10][11]

Materials:

  • Wild-type and 12-LOX-/- mice.

  • Anesthetic.

  • Surgical tools for exposing the cremaster muscle.

  • Intravital microscope with a fluorescent light source.

  • Fluorescently labeled antibodies against platelets (e.g., anti-CD41) and fibrin.

  • Laser for inducing vascular injury.

  • Image analysis software.

Protocol:

  • Anesthetize the mouse.

  • Surgically prepare the cremaster muscle for visualization under the microscope.

  • Administer fluorescently labeled antibodies intravenously to visualize platelets and fibrin.

  • Select a target arteriole and induce a localized injury using a focused laser pulse.

  • Record the process of platelet accumulation and fibrin formation at the injury site in real-time using the intravital microscope.

  • Analyze the recorded images to quantify the size and stability of the thrombus over time.

Signaling Pathway of this compound in Platelets

This compound exerts its anti-platelet effects by activating a Gαs-coupled receptor on the platelet surface.[1][12] This initiates a signaling cascade that ultimately inhibits platelet activation.

G cluster_extracellular Extracellular Space cluster_membrane Platelet Membrane cluster_intracellular Intracellular Space This compound This compound G_alpha_s_GPCR Gαs-coupled GPCR This compound->G_alpha_s_GPCR Binds to AC Adenylyl Cyclase G_alpha_s_GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates VASP VASP Phosphorylation PKA->VASP Phosphorylates Inhibition Inhibition of Platelet Activation VASP->Inhibition

Caption: this compound signaling pathway in platelets.

Conclusion

The use of 12-LOX knockout mice has been instrumental in unequivocally demonstrating the endogenous role of this compound as an anti-thrombotic lipid mediator derived from DGLA. This genetic approach provides a solid foundation for understanding the fundamental biology of the 12-LOX pathway. Complementing this, the development of specific pharmacological inhibitors like ML355 offers a powerful and translatable tool for further investigation and therapeutic development. For researchers aiming to explore the therapeutic potential of targeting 12-LOX, a combined approach utilizing both knockout models for validation and pharmacological inhibitors for pre-clinical testing represents the most robust strategy. This guide provides the necessary comparative information and experimental frameworks to aid in the design of such critical studies.

References

Independent Replication of Published 12(S)-HETrE Findings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of 12(S)-hydroxyeicosatrienoic acid (12(S)-HETrE) with relevant alternatives, supported by experimental data from published literature. It aims to serve as a resource for researchers seeking to understand and potentially replicate findings related to this lipid mediator.

Introduction

This compound is an endogenous oxylipin derived from the omega-6 polyunsaturated fatty acid dihomo-γ-linolenic acid (DGLA) via the action of 12-lipoxygenase (12-LOX).[1] Its biological functions, particularly in platelet and neutrophil activity, have been a subject of interest. This guide compares the activities of this compound with its stereoisomer, 12(R)-HETrE, and the more extensively studied arachidonic acid-derived analogue, 12(S)-hydroxyeicosatetraenoic acid (12(S)-HETE).

Comparative Data of this compound and Alternatives

The following tables summarize the key biological activities and signaling pathways of this compound, 12(R)-HETrE, and 12(S)-HETE. While direct independent replication studies are not explicitly prevalent in the literature, this data is compiled from various studies, offering a comparative overview of the reported findings.

Table 1: Comparison of Biological Activities

FeatureThis compound12(R)-HETrE12(S)-HETE
Precursor Dihomo-γ-linolenic acid (DGLA)Dihomo-γ-linolenic acid (DGLA)Arachidonic Acid (AA)
Primary Source Platelets (via p12-LOX)Epithelial cells, NeutrophilsPlatelets, various cancer cells
Effect on Platelet Aggregation Inhibitory[1][2]Not well-definedPro-aggregatory/Modulatory[3]
Effect on Neutrophil Chemotaxis Stimulatory (more potent than 12(R)-HETrE)[1]Stimulatory[1]Stimulatory
Effect on Neutrophil Calcium Release Stimulatory (approx. 20x more potent than 12(R)-HETrE)[1]Stimulatory[1]Stimulatory
Role in Thrombosis Anti-thrombotic[1][2]Not well-definedPro-thrombotic
Role in Inflammation Potentially anti-inflammatoryPro-inflammatory[1]Pro-inflammatory
Role in Cancer Not well-definedNot well-definedPromotes metastasis[4]

Table 2: Comparison of Signaling Pathways

FeatureThis compound12(R)-HETrE12(S)-HETE
Primary Receptor(s) Gαs-coupled receptor, partially identified as the Prostacyclin (IP) receptor[5]Not well-definedGPR31[4][6], BLT2, Thromboxane receptor (antagonist)[7]
Second Messenger(s) ↑ cAMP[1][2]Not well-defined↑ Ca2+, DAG, IP3
Key Downstream Kinases Protein Kinase A (PKA)[1]Not well-definedERK1/2, PKC, PI3K, Src[4]
Key Transcription Factors Not well-definedNot well-definedNF-κB[4]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the known signaling pathways and a general workflow for studying the effects of this compound on platelet activation.

12S_HETrE_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space 12S_HETrE This compound IP_Receptor Prostacyclin (IP) Receptor (Gαs-coupled) 12S_HETrE->IP_Receptor Binds AC Adenylyl Cyclase IP_Receptor->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates p_VASP p-VASP PKA->p_VASP Phosphorylates VASP VASP VASP->PKA Platelet_Inhibition Inhibition of Platelet Activation p_VASP->Platelet_Inhibition

Caption: Signaling pathway of this compound in platelets.

Experimental_Workflow cluster_assays Functional Assays Start Start: Isolate Human/Murine Platelets Pre_incubation Pre-incubate Platelets with This compound or Vehicle Control Start->Pre_incubation Stimulation Stimulate with Platelet Agonist (e.g., PAR4-AP, Collagen) Pre_incubation->Stimulation Aggregation Platelet Aggregation Assay (Light Transmission Aggregometry) Stimulation->Aggregation Rap1 Rap1 Activation Assay (Pull-down & Western Blot) Stimulation->Rap1 cAMP cAMP Measurement (ELISA/Mass Spectrometry) Stimulation->cAMP

Caption: General experimental workflow for assessing this compound's effect on platelets.

Detailed Experimental Protocols

Platelet Aggregation Assay (Light Transmission Aggregometry)

This protocol is a standard method to assess the effect of this compound on platelet function.

  • Materials:

    • Washed human or murine platelets

    • This compound (and other compounds for comparison)

    • Platelet agonist (e.g., PAR4-activating peptide (PAR4-AP), collagen, U46619)

    • Vehicle control (e.g., DMSO)

    • Platelet-rich plasma (PRP) and platelet-poor plasma (PPP) for calibration

    • Light transmission aggregometer

  • Procedure:

    • Platelet Preparation: Isolate platelets from whole blood by centrifugation to obtain PRP. Further centrifugation and washing steps are performed to get washed platelets, which are then resuspended in a suitable buffer (e.g., Tyrode's buffer).

    • Calibration: Calibrate the aggregometer using PRP (set to 0% aggregation) and PPP (set to 100% aggregation).

    • Pre-incubation: Place a suspension of washed platelets in the aggregometer cuvette. Add this compound (e.g., at concentrations ranging from 5-25 µM) or vehicle control and incubate for a specified time (e.g., 1-20 minutes) at 37°C with stirring.[2][5]

    • Stimulation: Add a platelet agonist at a concentration known to induce a submaximal aggregation response (e.g., an EC80 concentration of PAR4-AP).[2]

    • Measurement: Record the change in light transmission for a defined period (e.g., 10 minutes) to measure the extent of platelet aggregation.[2]

    • Data Analysis: Express the results as a percentage of maximal aggregation and compare the effects of this compound with the vehicle control and other test compounds.

cAMP Measurement Assay

This assay quantifies the intracellular levels of cyclic AMP (cAMP), a key second messenger in the this compound signaling pathway in platelets.

  • Materials:

    • Washed human platelets

    • This compound

    • Positive control (e.g., Forskolin, a direct adenylyl cyclase activator)

    • Vehicle control (e.g., DMSO)

    • Cell lysis buffer

    • cAMP immunoassay kit (e.g., ELISA) or Mass Spectrometer

  • Procedure:

    • Platelet Treatment: Incubate washed human platelets with the vehicle, this compound (e.g., 25 µM), or Forskolin for a short duration (e.g., 1 minute).[2]

    • Cell Lysis: Stop the reaction and lyse the platelets using the lysis buffer provided in the assay kit or a suitable buffer for mass spectrometry.

    • Quantification:

      • ELISA: Follow the manufacturer's instructions for the competitive immunoassay to determine the concentration of cAMP in the lysates.

      • Mass Spectrometry: Utilize a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the absolute quantification of cAMP.

    • Data Analysis: Compare the cAMP levels in this compound-treated platelets to those in the vehicle and positive control groups.

Conclusion

The available evidence suggests that this compound, derived from DGLA, possesses distinct anti-thrombotic properties, primarily through the inhibition of platelet activation via a Gαs-coupled receptor pathway involving cAMP. This stands in contrast to its stereoisomer 12(R)-HETrE and the arachidonic acid-derived 12(S)-HETE, which exhibit pro-inflammatory and, in the case of 12(S)-HETE, pro-thrombotic and pro-metastatic activities. The provided data and protocols offer a foundation for researchers to build upon in their investigations of this compound and its potential therapeutic applications. Further studies are warranted to fully elucidate its receptor interactions and downstream signaling in various cell types, and to independently verify the reported quantitative effects.

References

Safety Operating Guide

Personal protective equipment for handling 12(S)-HETrE

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 12(S)-HETrE. The procedural, step-by-step guidance herein is designed to ensure safe operational handling and disposal of this compound. As this compound is typically supplied as a solution in ethanol, this guide addresses the hazards associated with both the solute and the solvent.

Hazard Identification and Personal Protective Equipment (PPE)

The primary immediate hazards when handling commercially available this compound solutions are associated with the solvent, ethanol, which is a highly flammable liquid and vapor that can cause serious eye irritation.[1][2][3] The toxicological properties of this compound itself are not fully characterized, and it should be handled as a potentially bioactive lipid. Therefore, minimizing exposure is crucial.

Appropriate Personal Protective Equipment (PPE) is mandatory to ensure safety. The following table summarizes the required PPE for handling this compound solutions.

OperationRequired Personal Protective Equipment (PPE)
Preparation and Handling Chemical-resistant gloves (nitrile or butyl rubber recommended), safety glasses with side shields or chemical splash goggles, and a flame-resistant lab coat.[4][5][6]
Transferring Solutions In addition to the above, work should be conducted in a chemical fume hood to minimize inhalation of vapors.[6][7][8]
Spill Cleanup For small spills, the same PPE as for handling is required. For larger spills, respiratory protection may be necessary depending on the ventilation.[4][9]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is essential for the safe handling of this compound.

Preparation and Workflow:

  • Review Safety Data Sheet (SDS): Before beginning any work, thoroughly review the SDS for the specific this compound solution you are using.[5][7]

  • Work Area Preparation: Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.[6][7] Remove all potential ignition sources, such as open flames, hot plates, and spark-producing equipment, from the vicinity.[3][4][7][8][10]

  • Don PPE: Put on all required PPE as detailed in the table above.

  • Solution Handling:

    • When opening the vial, do so slowly to release any pressure.

    • Use a properly calibrated micropipette for transferring the solution to minimize aerosols and drips.

    • Keep the container tightly sealed when not in use to prevent evaporation of the ethanol solvent.[10][11][12]

  • Post-Handling:

    • Wipe down the work area with an appropriate solvent to decontaminate surfaces.

    • Properly dispose of all contaminated consumables (e.g., pipette tips, wipes) as hazardous waste.

    • Remove PPE carefully to avoid contaminating yourself and wash hands thoroughly with soap and water.[11]

First Aid Measures

In the event of exposure, immediate action is critical. The following table outlines first aid procedures for incidents involving ethanol solutions.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[11][13]
Skin Contact Remove contaminated clothing. Wash the affected area with soap and water for at least 15 minutes.[5][11]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention if symptoms appear.[11][13]
Ingestion Do NOT induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[11][13]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure laboratory safety.

  • Waste Segregation: All waste materials contaminated with this compound solution, including unused solution, empty vials, pipette tips, and cleaning materials, must be collected in a designated hazardous waste container.[14]

  • Labeling: The hazardous waste container must be clearly labeled as "Hazardous Waste" and include the contents (e.g., "Ethanol solution with this compound").[14]

  • Storage: Store the sealed waste container in a cool, well-ventilated area away from ignition sources, and within a secondary containment tray.[12][14]

  • Prohibition of Sink Disposal: Under no circumstances should ethanol solutions be poured down the drain.[8][10][14]

  • Final Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EH&S) department or a licensed chemical waste contractor.[10]

Experimental Protocols and Visualizations

For detailed experimental protocols involving this compound, researchers should consult peer-reviewed scientific literature relevant to their specific application. The following diagram illustrates the general safe handling workflow for this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures ReviewSDS Review SDS PrepArea Prepare Fume Hood (No Ignition Sources) ReviewSDS->PrepArea DonPPE Don PPE (Gloves, Goggles, Lab Coat) PrepArea->DonPPE Fire Fire PrepArea->Fire HandleSample Handle this compound (Use Micropipette) DonPPE->HandleSample SealContainer Keep Container Sealed HandleSample->SealContainer Spill Spill HandleSample->Spill Exposure Exposure HandleSample->Exposure Decontaminate Decontaminate Work Area SealContainer->Decontaminate DisposeWaste Dispose of Contaminated Items as Hazardous Waste Decontaminate->DisposeWaste DoffPPE Remove PPE DisposeWaste->DoffPPE WashHands Wash Hands DoffPPE->WashHands

Caption: Safe handling workflow for this compound solutions.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
12(S)-HETrE
Reactant of Route 2
Reactant of Route 2
12(S)-HETrE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.